L-ALANINE (3-13C)
Description
BenchChem offers high-quality L-ALANINE (3-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-ALANINE (3-13C) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
90.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to L-Alanine (3-13C) for Advanced Metabolic Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of L-Alanine (3-13C), a stable isotope-labeled amino acid crucial for elucidating complex metabolic pathways. We will delve into its fundamental chemical properties, the significance of the 13C label at the 3-position, and its applications in metabolic flux analysis, particularly in the context of disease research and therapeutic development. This document is designed to be a practical resource, offering not only theoretical understanding but also actionable experimental protocols and insights into the causality behind methodological choices.
Introduction: The Significance of Positional Isotope Labeling
In the landscape of metabolic research, stable isotope tracers are indispensable tools for mapping the intricate network of biochemical reactions that sustain life.[1][2][3] L-Alanine (3-13C) is a specifically labeled variant of the non-essential amino acid L-alanine, where the carbon atom at the 3-position (the methyl group) is replaced with the heavy isotope, carbon-13. This precise labeling allows for the unambiguous tracking of the carbon skeleton of alanine as it is metabolized, providing a dynamic view of cellular metabolism that cannot be achieved through the measurement of metabolite concentrations alone.[4][5]
The primary role of alanine in metabolism involves its interplay with pyruvate, a central hub in energy metabolism.[2][6][7] Alanine is synthesized from pyruvate via transamination and is a key component of the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.[7][8] By introducing L-Alanine (3-13C) into a biological system, researchers can trace the fate of the 13C label as it is incorporated into pyruvate and subsequently funneled into various pathways, including the tricarboxylic acid (TCA) cycle, gluconeogenesis, and the synthesis of other amino acids and neurotransmitters.[2][6]
Chemical and Physical Properties of L-Alanine (3-13C)
L-Alanine (3-13C) shares the same fundamental chemical structure as its unlabeled counterpart, with the exception of the isotopic enrichment at the C3 position. This subtle difference in mass is the key to its utility as a tracer and is detectable by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Property | Value | Source(s) |
| Chemical Formula | ¹³CH₃CH(NH₂)CO₂H | [9] |
| Molecular Weight | 90.09 g/mol | [9] |
| CAS Number | 65163-25-9 | [9] |
| Physical State | Solid | [9] |
| Melting Point | 314.5 °C (decomposes) | [9] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [9] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water |
The Rationale for Using L-Alanine (3-13C): A Deliberate Experimental Choice
The selection of an isotopic tracer is a critical decision in the design of a metabolic flux experiment.[10][11] The choice of L-Alanine (3-13C) is predicated on its unique ability to probe specific nodes within central carbon metabolism.
When L-Alanine (3-13C) enters a cell, it is primarily converted to [3-¹³C]pyruvate through the action of alanine aminotransferase (ALT). This positions the ¹³C label at a critical metabolic juncture. From here, the labeled pyruvate can enter several key pathways:
-
Tricarboxylic Acid (TCA) Cycle: [3-¹³C]pyruvate is decarboxylated by the pyruvate dehydrogenase complex to form [2-¹³C]acetyl-CoA, which then enters the TCA cycle. Tracking the distribution of the ¹³C label in TCA cycle intermediates provides insights into the rate of cycle turnover and the contribution of alanine to oxidative metabolism.
-
Anaplerosis: [3-¹³C]pyruvate can be carboxylated by pyruvate carboxylase to form [3-¹³C]oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates. The labeling pattern of subsequent metabolites can distinguish between these two entry points into the TCA cycle.
-
Gluconeogenesis: In tissues such as the liver, the ¹³C label from alanine can be traced through the gluconeogenic pathway to assess the rate of glucose synthesis from amino acid precursors.[2][6]
-
Neurotransmitter Synthesis: In the brain, the ¹³C label can be incorporated into glutamate and GABA, providing a means to study neurotransmitter metabolism.
The distinct labeling patterns that arise from these different pathways allow researchers to calculate the relative flux through each route.[4]
Why L-Alanine (3-13C) Over Other Labeled Alanines?
The choice of the 3-position for labeling is strategic. Labeling at the 1-position ([1-¹³C]alanine) would result in the loss of the label as ¹³CO₂ during the conversion of pyruvate to acetyl-CoA, preventing the tracing of the carbon backbone into the TCA cycle. Uniformly labeled alanine ([U-¹³C₃]alanine) can also be used, but the specific positional information from [3-¹³C]alanine can provide clearer insights into the initial entry points into central metabolism.
Experimental Workflows: From Cell Culture to Data Analysis
The successful application of L-Alanine (3-13C) in metabolic research relies on a well-designed and meticulously executed experimental workflow. Below, we outline a general protocol for a stable isotope tracing experiment in cultured cells, which can be adapted for specific research questions.
Experimental Workflow Diagram
Caption: A generalized workflow for a stable isotope tracing experiment using L-Alanine (3-13C).
Step-by-Step Experimental Protocol
This protocol provides a general framework. Optimization of cell numbers, tracer concentration, and incubation times is essential for each specific cell line and experimental goal.
1. Cell Culture:
-
Culture cells of interest to the desired density (typically 80-90% confluency for adherent cells or a specific density for suspension cells). Ensure that the cells are in a logarithmic growth phase.
2. Preparation of Isotope-Labeled Media:
-
Prepare cell culture medium that is identical to the standard medium, but with the unlabeled L-alanine completely replaced by L-Alanine (3-13C) at the same concentration.
3. Media Exchange and Labeling:
-
Gently aspirate the standard medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled alanine.
-
Add the pre-warmed isotope-labeled medium to the cells.
-
Return the cells to the incubator and collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours) to determine the rate of label incorporation and to ensure isotopic steady state is reached.
4. Quenching Metabolic Activity:
-
To rapidly halt metabolism, aspirate the labeled medium and immediately wash the cells with ice-cold PBS.
-
Add a quenching solution, such as liquid nitrogen or a cold solvent mixture (e.g., 80% methanol), directly to the culture plate.[12]
5. Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.
-
Perform a two-phase liquid-liquid extraction to separate polar metabolites from lipids and proteins. A common method is the use of a methanol:chloroform:water mixture.[13]
-
Centrifuge to separate the phases and collect the polar (aqueous) phase containing the amino acids and central carbon metabolites.
6. Analytical Detection:
-
Dry the polar metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for either NMR or LC-MS/MS analysis.
-
For NMR: Reconstitute in a deuterated solvent (e.g., D₂O) with a known concentration of an internal standard. Acquire ¹H and ¹³C spectra.
-
For LC-MS/MS: Reconstitute in an appropriate mobile phase. Use a suitable chromatography method (e.g., HILIC) to separate the metabolites before detection by the mass spectrometer.
7. Data Processing and Flux Analysis:
-
NMR: Integrate the relevant peaks in the ¹³C spectrum to determine the relative abundance of labeled and unlabeled species.
-
LC-MS/MS: Determine the mass isotopomer distribution for alanine and its downstream metabolites. This involves quantifying the relative abundance of the M+0, M+1, M+2, etc. peaks.
-
Use the obtained labeling data, along with measured nutrient uptake and secretion rates, as inputs for computational metabolic flux analysis (MFA) software to calculate intracellular fluxes.
Visualizing the Metabolic Fate of L-Alanine (3-13C)
The following diagram illustrates the primary metabolic pathways that the ¹³C label from L-Alanine (3-13C) will traverse.
Caption: Metabolic fate of the ¹³C label from L-Alanine (3-13C) through central carbon metabolism.
Conclusion: A Powerful Tool for Mechanistic Insights
L-Alanine (3-13C) is a highly effective and specific tracer for probing the metabolic pathways connected to pyruvate. Its application in conjunction with modern analytical techniques like NMR and mass spectrometry provides a quantitative and dynamic picture of cellular metabolism. This level of detail is crucial for understanding the metabolic reprogramming that occurs in diseases such as cancer and for evaluating the mechanism of action of novel therapeutics. The experimental framework provided in this guide serves as a starting point for researchers to design and implement robust stable isotope tracing studies, ultimately leading to a deeper understanding of complex biological systems.
References
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- Ghasemi, N., & Seçen, H. (2017). Synthesis of 13C labeled β-cyano-ʟ-alanine.
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- Zwingmann, C., & Leibfritz, D. (2000). NMR spectroscopic study on the metabolic fate of [3-(13) C] alanine in astrocytes, neurons, and cocultures. Journal of neuroscience research, 62(5), 635-646.
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McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. Retrieved from [Link]
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NIST. (2019). Practical Guidelines to 13C-based NMR Metabolomics. Retrieved from [Link]
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Biology LibreTexts. (2021). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]
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PubChem. (n.d.). Alanine Metabolism. Retrieved from [Link]
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BCM. (n.d.). Metabolomics Core. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis and Purification of L-Alanine (3-¹³C) for Advanced Research Applications
This guide provides an in-depth exploration of the synthesis and purification of L-Alanine labeled with Carbon-13 at the 3-position (L-Alanine (3-¹³C)). Designed for researchers, scientists, and professionals in drug development, this document delves into the critical methodologies, underlying scientific principles, and practical considerations for producing high-purity, isotopically labeled L-Alanine essential for a range of sophisticated research applications, particularly in metabolic studies and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Significance of Isotopically Labeled L-Alanine in Research
L-Alanine, a non-essential amino acid, plays a pivotal role in various metabolic pathways, including the glucose-alanine cycle.[1] The selective incorporation of a stable isotope like ¹³C at a specific atomic position, such as the C3 (methyl) carbon, provides a powerful and non-radioactive tool for tracing metabolic fates of this key molecule.[2][3] L-Alanine (3-¹³C) is particularly valuable in NMR-based studies, as the ¹³C nucleus is NMR-active, allowing for detailed investigation of protein structure, dynamics, and interactions.[4] The precise location of the label enables researchers to follow the methyl group through complex biochemical transformations, providing unparalleled insights into cellular metabolism and disease states.
Strategic Approaches to the Synthesis of L-Alanine (3-¹³C)
The synthesis of L-Alanine (3-¹³C) with high enantiomeric purity presents a significant challenge, requiring both the specific incorporation of the ¹³C isotope and the stereoselective formation of the L-enantiomer. Two primary strategies are employed: chemical synthesis and enzymatic synthesis.
Chemical Synthesis: Precision and Control
Chemical synthesis offers a high degree of control over the introduction of the isotopic label. A common and effective approach is the asymmetric Strecker synthesis, a classic method for amino acid production.[5][6] This method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.[5] To synthesize L-Alanine (3-¹³C), the key is to start with a ¹³C-labeled precursor.
A plausible synthetic route begins with ¹³C-labeled acetaldehyde (¹³CH₃CHO) as the starting material. The ¹³C-methyl group of acetaldehyde will ultimately become the C3 of the alanine molecule.
The classical Strecker synthesis yields a racemic mixture of D- and L-alanine.[6] To achieve the desired L-enantiomer, a chiral auxiliary or an asymmetric catalyst is employed. One established method utilizes a chiral amine, such as (S)-α-phenylethylamine, in place of ammonia. This chiral amine directs the stereochemistry of the cyanide addition to the imine intermediate, leading to a diastereomeric mixture of aminonitriles that can be separated. Subsequent hydrolysis and removal of the chiral auxiliary yield the enantiomerically enriched L-alanine.
Experimental Protocol: Asymmetric Strecker Synthesis
-
Imine Formation: React ¹³C-labeled acetaldehyde with (S)-α-phenylethylamine in an appropriate solvent (e.g., methanol) to form the corresponding chiral imine.
-
Cyanide Addition: Treat the chiral imine with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN), to form a diastereomeric mixture of α-aminonitriles. The stereoselectivity of this step is influenced by the chiral auxiliary.
-
Diastereomer Separation: Separate the diastereomers by fractional crystallization or chromatography.
-
Hydrolysis: Hydrolyze the desired diastereomer of the α-aminonitrile using strong acidic conditions (e.g., 6M HCl) to convert the nitrile group into a carboxylic acid.
-
Deprotection: Remove the chiral auxiliary (e.g., by hydrogenolysis if it's a benzyl-type auxiliary) to yield L-Alanine (3-¹³C).
Another chemical approach involves the conversion from a readily available chiral precursor, such as L-serine. A synthetic methodology for preparing β-cyano-ʟ-alanine from L-serine has been developed, where the crucial step is cyanation with K¹³CN.[7][8] This strategy could potentially be adapted to synthesize L-Alanine (3-¹³C) by subsequent reduction of the nitrile group to a methyl group, although this would require significant methodological development.
Enzymatic Synthesis: Biocatalytic Elegance and Stereospecificity
Enzymatic methods offer a highly stereospecific and environmentally friendly alternative to chemical synthesis.[9] These approaches leverage the inherent chirality of enzymes to produce the desired L-enantiomer with high purity.
A prominent enzymatic route for L-alanine synthesis is the reductive amination of pyruvate, catalyzed by L-alanine dehydrogenase (L-AlaDH).[9] To produce L-Alanine (3-¹³C), this reaction can be performed using pyruvate labeled with ¹³C at the C3 position ([3-¹³C]pyruvate).
L-alanine dehydrogenase catalyzes the reversible conversion of L-alanine to pyruvate.[9] By providing an excess of [3-¹³C]pyruvate and a nitrogen source (ammonia), and by regenerating the necessary cofactor (NADH), the equilibrium can be driven towards the synthesis of L-Alanine (3-¹³C).
Experimental Protocol: Enzymatic Synthesis
-
Reaction Mixture Preparation: Prepare a buffered solution (e.g., Tris-HCl, pH 8.0) containing [3-¹³C]pyruvate, an ammonium salt (e.g., NH₄Cl), and NADH.
-
Enzyme Addition: Add purified L-alanine dehydrogenase to the reaction mixture.
-
Cofactor Regeneration: To drive the reaction to completion and reduce the cost, a cofactor regeneration system is often employed. This can be achieved by adding a second enzyme, such as glucose dehydrogenase, and its substrate (glucose).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the consumption of pyruvate or the formation of L-alanine using techniques like HPLC or NMR.
-
Enzyme Removal: Once the reaction is complete, terminate it by denaturing and removing the enzymes, for example, by heat treatment followed by centrifugation or by ultrafiltration.
Purification of L-Alanine (3-¹³C) to High Purity
Achieving high chemical and isotopic purity is paramount for the use of L-Alanine (3-¹³C) in sensitive research applications. The purification strategy typically involves multiple steps to remove unreacted starting materials, byproducts, and any residual D-alanine.
Ion-Exchange Chromatography: A Workhorse for Amino Acid Purification
Ion-exchange chromatography (IEC) is a powerful and widely used technique for the purification of amino acids.[10][11] Since alanine is an amphoteric molecule, its net charge is dependent on the pH of the solution. This property is exploited for its separation from other charged molecules.
For the purification of L-alanine, a cation-exchange resin is typically employed.[12] At a pH below its isoelectric point (pI ≈ 6.0), alanine carries a net positive charge and will bind to the negatively charged resin.
Experimental Protocol: Cation-Exchange Chromatography
-
Resin Preparation: Pack a column with a strong cation-exchange resin (e.g., Dowex 50W).
-
Equilibration: Equilibrate the column with a low pH buffer (e.g., 0.2 M HCl).
-
Sample Loading: Adjust the pH of the crude L-Alanine (3-¹³C) solution to be acidic and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound L-alanine by increasing the pH or the ionic strength of the buffer. A common method is to use a gradient of ammonium hydroxide solution (e.g., 0 to 2 M).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of L-alanine using a suitable method, such as ninhydrin test or HPLC.
-
Desalting: Pool the fractions containing pure L-alanine and remove the salt by lyophilization or by using a desalting column.
Chiral Chromatography: Ensuring Enantiomeric Purity
For applications requiring high enantiomeric purity, it is crucial to separate the L-alanine from any contaminating D-alanine. Chiral chromatography is the most effective method for this separation.[13]
Various chiral stationary phases (CSPs) are available for the resolution of amino acid enantiomers. For alanine, a common approach is to use a column with a chiral selector that can form diastereomeric complexes with the alanine enantiomers, leading to their separation.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral HPLC column, such as a CROWNPAK CR(+) column, which is specifically designed for the enantiomeric separation of amino acids.
-
Mobile Phase: Prepare an appropriate mobile phase, which is typically an acidic aqueous solution (e.g., perchloric acid solution, pH 1.0-2.0).
-
Sample Preparation: Dissolve the purified L-Alanine (3-¹³C) in the mobile phase.
-
Chromatography: Inject the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., UV or mass spectrometer).
-
Fraction Collection: Collect the fraction corresponding to the L-enantiomer.
Analytical Characterization: Verifying Purity and Identity
Rigorous analytical characterization is essential to confirm the identity, chemical purity, isotopic enrichment, and enantiomeric excess of the final L-Alanine (3-¹³C) product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for confirming the position of the ¹³C label and for assessing isotopic enrichment.
-
¹³C NMR: The ¹³C NMR spectrum of L-Alanine (3-¹³C) will show a significantly enhanced signal for the C3 carbon. The chemical shift of the C3 carbon in alanine is typically around 17-20 ppm.[14][15] The presence of the ¹³C label will also introduce ¹³C-¹³C and ¹³C-¹H coupling, which can be observed in high-resolution spectra and can provide further structural confirmation.[16]
-
¹H NMR: The ¹H NMR spectrum will also be affected by the ¹³C label at the C3 position. The protons on the C3 carbon will exhibit a large one-bond coupling constant (¹JCH) with the ¹³C nucleus, resulting in a doublet signal for the methyl protons.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the labeled compound and to quantify the isotopic enrichment. The mass spectrum of L-Alanine (3-¹³C) will show a molecular ion peak at m/z corresponding to the mass of the ¹³C-labeled molecule. The relative intensities of the isotopic peaks can be used to calculate the percentage of ¹³C incorporation. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the label by analyzing the masses of the fragment ions.[17]
Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the final product is a critical quality parameter. Chiral HPLC, as described in the purification section, is the most common method for determining the e.e.[18] By integrating the peak areas of the D- and L-enantiomers, the percentage of each can be calculated, and the e.e. can be determined using the following formula:
e.e. (%) = [([L] - [D]) / ([L] + [D])] x 100
Data Summary and Visualization
The following tables summarize key quantitative data for the synthesis and analysis of L-Alanine (3-¹³C).
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Key ¹³C Precursor | Stereoselectivity Control | Typical Yield | Key Advantages | Key Challenges |
| Asymmetric Strecker | ¹³C-Acetaldehyde | Chiral Auxiliary | Moderate | High control over labeling | Use of toxic cyanide, multi-step |
| Enzymatic Synthesis | [3-¹³C]Pyruvate | L-Alanine Dehydrogenase | High | High stereospecificity, green | Enzyme cost and stability |
Table 2: Analytical Parameters for L-Alanine (3-¹³C)
| Analytical Technique | Parameter | Expected Value/Observation |
| ¹³C NMR | Chemical Shift (C3) | ~17-20 ppm (significantly enhanced) |
| ¹H NMR | Methyl Protons | Doublet due to ¹JCH coupling |
| Mass Spectrometry | Molecular Ion (M+H)⁺ | m/z = 91.06 (for 100% ¹³C enrichment) |
| Chiral HPLC | Retention Time | L-enantiomer elutes at a specific time |
Visualizing the Workflow
The following diagrams illustrate the key workflows for the synthesis and purification of L-Alanine (3-¹³C).
Diagram 1: Synthetic workflows for L-Alanine (3-¹³C).
Diagram 2: Purification and analysis workflow.
Conclusion
The synthesis and purification of L-Alanine (3-¹³C) is a multi-faceted process that requires careful consideration of both synthetic strategy and purification methodology. Chemical synthesis provides precise control over isotope incorporation, while enzymatic synthesis offers high stereoselectivity and milder reaction conditions. A robust purification scheme, typically involving ion-exchange and chiral chromatography, is essential to achieve the high chemical and enantiomeric purity required for demanding research applications. The analytical characterization, primarily through NMR and mass spectrometry, provides the ultimate validation of the final product's identity and quality. This guide provides a comprehensive framework for researchers and scientists to successfully produce and characterize L-Alanine (3-¹³C) for their advanced studies.
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a HPLC separation of standard DL-alanine (50 mM in HPLC grade water). Peaks 2 & 3 represent D-alanine and L-alanine, respectively. b HPLC profile of fraction obtained after DL-alanine reaction. D-alanine is obtained as a single peak. ResearchGate. Available from: [Link]
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Ghasemi, N., & Seçen, H. (2017). Synthesis of 13C labeled β-cyano-ʟ-alanine. Organic Communications, 10(1), 6-10. Available from: [Link]
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Ghasemi, N., & Seçen, H. (2017). Synthesis of 13C labeled β-cyano-ʟ-alanine. ResearchGate. Available from: [Link]
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LC-MS/MS spectra the mixture of 1-13 C/3-13 C-labelled alanine +... ResearchGate. Available from: [Link]
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Separation and Refining of Amino acids. Available from: [Link]
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- For-Gracias, N. G., & Vachet, R. W. (2014). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical chemistry, 86(22), 11097–11104.
- Neuhaus, F. C. (1962). The Enzymatic Synthesis of d-Alanyl-d-alanine. The Journal of biological chemistry, 237, 778–786.
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Wikipedia. Strecker amino acid synthesis. Available from: [Link]
- Robyr, P., & Böckmann, A. (1998). 2D CP/MAS 13C isotropic chemical shift correlation established by 1H spin diffusion. Journal of magnetic resonance (San Diego, Calif. : 1997), 131(1), 163–167.
- Moody, T. S., & Taylor, S. J. (2010). Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. Organic process research & development, 14(1), 179–183.
- Asanuma, H., & Yaginuma, T. (2001). Biosynthesis of L-alanine, a major amino acid of fibroin in Samia cynthia ricini. Insect biochemistry and molecular biology, 31(11), 1085–1093.
- Naeem, M., Hao, S., Chu, M., Zhang, X., Huang, X., Wang, J., He, G., Zhao, B., & Ju, J. (2022). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Frontiers in bioengineering and biotechnology, 10, 971383.
- Valiente, P. A., & Cierpicki, T. (2011). A rapid procedure to isolate isotopically labeled peptides for NMR studies.
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Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]
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Harvard Apparatus. Guide to Ion-Exchange Chromatography. Available from: [Link]
- Gilbert, R. S., Gonzalez, G. G., Hawel, L., 3rd, & Byus, C. V. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical biochemistry, 199(1), 86–92.
- Zhang, Y., & Liu, P. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic letters, 23(17), 6811–6815.
- Kim, Y., & Park, J. (2005). L-Alanine-derived Chiral Ligands for Asymmetric Addition of Diethylzinc to Aldehydes. Bulletin of the Korean Chemical Society, 26(10), 1591-1594.
- You, L., & Anslyn, E. V. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(36), 14717–14720.
- Yilmaz, E., & Ozkan, M. (2022). Cloning and expression heterologous alanine dehydrogenase genes: Investigation of reductive amination potential of L-alanine dehydrogenases for green synthesis of alanine derivatives. International journal of biological macromolecules, 209(Pt A), 114–123.
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Synthelis. (2022, March 20). Why labeling proteins for NMR studies using cell-free systems? Available from: [Link]
- Britton, Z. T., & Rovis, T. (2017). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & biomolecular chemistry, 15(45), 9607–9611.
- Ganjali, M. R., Norouzi, P., & Faridbod, F. (2011). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol.
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The Thought Emporium. (2021, December 2). chirality, polarity, glucose-alanine cycle, beta-lactam antibiotics... [Video]. YouTube. [Link]
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Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Available from: [Link]
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NMR-Bio. Isotope - labeled amino acids and compounds for NMR studies. Available from: [Link]
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Bio-Rad. (2014, April 1). Quick guide to performing ion exchange chromatography [Video]. YouTube. [Link]
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Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
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CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available from: [Link]
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Technical Guide: Applications of L-ALANINE (3-13C) in Metabolic Research
Executive Summary
This technical guide details the application of L-Alanine (3-13C) as a high-fidelity metabolic tracer. Unlike C1-labeled substrates often used for hyperpolarized MRI, the C3-labeled methyl isotopomer is the gold standard for Stable Isotope Resolved Metabolomics (SIRM) and NMR-based Metabolic Flux Analysis (MFA) . Its unique utility lies in its ability to probe the Alanine-Glucose Cycle , quantify gluconeogenesis , and map anaplerotic fluxes in the TCA cycle without the rapid loss of label to decarboxylation (a limitation of C1-labels).
Part 1: Mechanistic Principles of L-Alanine (3-13C) Tracing
The Carbon Fate Logic
The selection of L-Alanine (3-13C) is driven by specific atom mapping requirements. When L-Alanine (3-13C) is transaminated by Alanine Transaminase (ALT) , it yields Pyruvate (3-13C) . The fate of this methyl carbon is distinct from the carboxyl carbon:
-
Glycolytic/Gluconeogenic Flux: Pyruvate (3-13C) can be carboxylated to Oxaloacetate (3-13C) or reduced to Lactate (3-13C). In gluconeogenesis, this label eventually populates the C1 and C6 positions of glucose , providing a clear readout of hepatic glucose production.
-
TCA Cycle Entry (PDH Route): Pyruvate (3-13C) entering the mitochondria via Pyruvate Dehydrogenase (PDH) is decarboxylated at C1 (unlabeled), converting the 3-13C methyl group into Acetyl-CoA (2-13C) .
-
The Glutamate Readout: This Acetyl-CoA (2-13C) condenses with Oxaloacetate to form Citrate. Through the TCA cycle, the label transfers to C4 of Alpha-Ketoglutarate and subsequently C4 of Glutamate .
-
First Turn: Label appears at Glutamate-C4 .
-
Subsequent Turns: Scrambling occurs, distributing label to Glutamate-C2 and C3 .
-
Diagnostic Power: The ratio of C4 to C2/C3 labeling in Glutamate (measured via NMR) allows researchers to calculate the precise cycling rate of the TCA cycle relative to anaplerosis.
-
Comparison of Isotopomers
| Isotopomer | Primary Application | Key Advantage | Key Limitation |
| L-Alanine (3-13C) | NMR/MS Flux Analysis | Retained in TCA cycle (Acetyl-CoA); tracks gluconeogenesis C1/C6. | Lower sensitivity for MRI compared to C1. |
| L-Alanine (1-13C) | Hyperpolarized MRI | Long T1 relaxation; tracks rapid decarboxylation (Pyruvate -> CO2). | Label lost immediately upon PDH entry (as CO2). |
| L-Alanine (U-13C) | Mass Spectrometry | Maximizes mass shift (+3 Da) for sensitivity. | Complex coupling patterns in NMR; expensive. |
Part 2: Core Applications & Pathways
Quantifying Hepatic Gluconeogenesis
In metabolic disease research (NASH, Type 2 Diabetes), L-Alanine (3-13C) is infused to measure the Cori Cycle and Alanine Cycle activity.
-
Mechanism: L-Alanine (3-13C) is transported to the liver
Pyruvate (3-13C) Oxaloacetate PEP Glucose. -
Measurement: The enrichment of Glucose at C1 and C6 in plasma is measured by 13C-NMR or GC-MS.
-
Significance: This quantifies the contribution of amino acids to hyperglycemia, distinct from glycogenolysis.
Neuroenergetics: The Astrocyte-Neuron Shuttle
L-Alanine (3-13C) is critical in proving the compartmentalization of brain metabolism.
-
Protocol: Neuronal/Astrocytic co-cultures are incubated with L-Alanine (3-13C).[1]
-
Observation: Astrocytes preferentially convert Alanine to Lactate (glycolytic phenotype), while neurons oxidize the resulting Pyruvate in the TCA cycle (oxidative phenotype), visible by the appearance of [4-13C]Glutamate and [4-13C]GABA .
Part 3: Visualization of Metabolic Fate
The following diagram illustrates the atom mapping of L-Alanine (3-13C) through the cytosolic and mitochondrial compartments.
Figure 1: Atom mapping of L-Alanine (3-13C). Note that PDH entry retains the label in Acetyl-CoA, allowing TCA cycle profiling, whereas C1-labeled substrates would lose the label as CO2 at the PDH step.
Part 4: Experimental Protocol (SIRM via NMR)
This protocol describes the assessment of oxidative metabolism in cancer cell lines using L-Alanine (3-13C).
Reagents & Preparation
-
Tracer: L-Alanine (3-13C), 99% enrichment.
-
Media: Glucose-free DMEM (to force Alanine utilization) or low-glucose DMEM supplemented with 2-5 mM labeled Alanine.
-
Quenching Solvent: 60% Acetonitrile / 40% Water (pre-chilled to -20°C).
Workflow
-
Seeding: Seed cells (e.g., HepG2) at
cells/dish. Allow attachment for 24h. -
Pulse Labeling:
-
Wash cells 2x with PBS.
-
Add experimental media containing 2 mM L-Alanine (3-13C) .
-
Incubate for steady-state (12-24h) or kinetic timepoints (0, 15, 30, 60 min).
-
-
Metabolite Extraction (Quenching):
-
Rapidly aspirate media.
-
Immediately add 1 mL cold Quenching Solvent. Critical: Speed is essential to stop enzymatic turnover.
-
Scrape cells on ice and transfer to microcentrifuge tubes.
-
-
Phase Separation:
-
Vortex vigorously. Centrifuge at 14,000 x g for 15 min at 4°C.
-
Collect supernatant (polar metabolites).
-
Lyophilize supernatant to dryness.
-
-
NMR Reconstitution:
-
Dissolve dried extract in 600 µL D2O containing DSS (internal standard).
-
Adjust pH to 7.4 (crucial for consistent chemical shifts).
-
Data Acquisition & Analysis
-
Instrument: 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe.
-
Pulse Sequence: 1D proton-decoupled 13C-NMR (zgpg30 or equivalent).
-
Target Resonances:
-
Alanine C3: ~17.0 ppm (Substrate pool).
-
Lactate C3: ~21.0 ppm (Glycolytic flux).
-
Glutamate C4: ~34.2 ppm (First turn TCA).
-
Glutamate C2/C3: ~55.5 / ~27.8 ppm (Multi-turn scrambling).
-
Part 5: References
-
Hiller, K., & Metallo, C. M. (2013). Profiling metabolic networks to study cancer metabolism. Current Opinion in Biotechnology.
-
Sonnewald, U., et al. (1993).[2] Metabolism of [3-13C]alanine in astrocytes and neurons: a 13C-NMR study. Journal of Neurochemistry.
-
Burgess, S. C., et al. (2007). Impaired tricarboxylic acid cycle flux and anaplerosis in mouse liver. Journal of Biological Chemistry.
-
Fan, T. W., et al. (2012). Stable isotope-resolved metabolomics and applications for drug development.[3] Pharmacology & Therapeutics.
-
Malloy, C. R., et al. (1988). Carbon flux through citric acid cycle pathways in perfused heart by 13C NMR spectroscopy. FEBS Letters.
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Unveiling Cellular Energetics: A Guide to Metabolic Pathway Analysis Using 13C-Labeled Alanine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracing is a cornerstone of metabolic research, providing a dynamic view of cellular nutrient utilization that static metabolomic snapshots cannot capture. While glucose and glutamine are the most common tracers, 13C-labeled alanine offers a unique and powerful lens to investigate central carbon metabolism. Alanine's direct transamination to pyruvate places it at a critical metabolic node, making it an invaluable tool for dissecting the interplay between glycolysis, the Krebs cycle (TCA cycle), and gluconeogenesis. This guide provides researchers with the foundational principles, field-proven methodologies, and data interpretation strategies required to successfully design and execute 13C-alanine tracing experiments, empowering deeper insights into cellular physiology in health and disease.
The Principle: Why Use 13C-Labeled Alanine?
Metabolic flux analysis (MFA) using stable isotopes like Carbon-13 (13C) is the gold standard for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2] The core principle involves introducing a 13C-labeled nutrient into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites.[1][3] The specific pattern and extent of 13C enrichment, known as the mass isotopologue distribution (MID), reveals the activity of the metabolic pathways that connect the substrate to the product.[4][5]
Alanine stands out as a tracer for several strategic reasons:
-
Direct Pyruvate Probe: Alanine is directly and reversibly converted to pyruvate by the enzyme alanine aminotransferase (ALT). This provides a more direct entry point into the cellular pyruvate pool compared to glucose, which must first undergo the multiple steps of glycolysis.
-
Dissecting Anaplerosis and Cataplerosis: By tracing how 13C from alanine enters and leaves the TCA cycle, researchers can quantify the contributions of key anaplerotic (replenishing) and cataplerotic (draining) reactions. This is crucial for understanding how cells maintain TCA cycle integrity to support both energy production and biosynthesis.[6]
-
Illuminating Gluconeogenesis: In tissues like the liver, alanine is a primary substrate for gluconeogenesis (the synthesis of glucose).[7] Tracing 13C-alanine into glucose provides a direct measure of gluconeogenic flux.
-
Alternative Energy Source: Many cancer cells and other highly proliferative systems can utilize alanine as a significant energy source, making it a key nutrient to probe in disease-specific metabolism.[6][8]
The choice of which alanine isotopologue to use is a critical experimental design decision, as it dictates the specific metabolic questions that can be answered.
| Tracer | Primary Application | Key Pathways Probed |
| [U-13C3]Alanine | Quantifying the overall contribution of alanine to central carbon metabolism. | TCA Cycle, Gluconeogenesis, Amino Acid Synthesis. |
| [1-13C]Alanine | Differentiating pyruvate carboxylase (PC) vs. pyruvate dehydrogenase (PDH) activity. The 13C is lost as 13CO2 by PDH but retained by PC. | Anaplerosis, TCA Cycle Entry.[9] |
| [3-13C]Alanine | Tracing the methyl carbon of alanine, which corresponds to the C3 position of glycolytically-derived pyruvate. | Glycolysis, Lactate Production, TCA Cycle.[7] |
Experimental Design & Workflow
A successful 13C-alanine tracing experiment requires meticulous planning from cell culture to data analysis. The causality behind each step is critical for ensuring data integrity and reproducibility.
Core Experimental Workflow
The overall process follows a logical sequence designed to preserve the isotopic labeling patterns established in living cells for downstream analysis.
Caption: High-level workflow for a 13C-alanine tracing experiment.
Central Metabolic Pathways of Alanine
Understanding the potential fates of the 13C label from alanine is fundamental to interpreting the results. Alanine enters the central carbon metabolism at the level of pyruvate.
Caption: Metabolic fate of [U-13C3]Alanine in central carbon metabolism.
Detailed Methodologies: A Self-Validating Protocol
Trustworthiness in metabolic tracing comes from protocols that are robust and minimize artifact introduction. What follows is a field-validated protocol for analyzing 13C-alanine incorporation in adherent mammalian cells using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: 13C-Alanine Labeling and Metabolite Extraction
-
Rationale: The primary goal is to achieve isotopic steady state, where the enrichment of 13C in intracellular metabolites is stable. This is followed by rapid quenching to prevent metabolic changes post-harvest. The extraction must efficiently solubilize polar metabolites while precipitating macromolecules.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cells at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in standard culture medium.
-
Medium Exchange: Aspirate standard medium and wash cells once with pre-warmed phosphate-buffered saline (PBS). Add pre-warmed custom medium containing the desired 13C-labeled alanine tracer (e.g., DMEM containing [U-13C3]Alanine) and unlabeled versions of other nutrients.
-
Isotopic Labeling: Culture cells for a sufficient duration to approach isotopic steady state. This is typically 8-24 hours but should be empirically determined for the specific cell line and growth rate.
-
Quenching: Place the culture plate on a bed of dry ice. Aspirate the medium and immediately add a sufficient volume of ice-cold 80% methanol (LC-MS grade) to cover the cell monolayer (~1 mL for a 6 cm dish). This step must be performed as quickly as possible to halt enzyme activity.[10]
-
Cell Lysis & Scraping: Place the dish back on dry ice for 10 minutes. Use a cell scraper to detach the frozen cells into the methanol solution.
-
Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Precipitation: Vortex the tube vigorously for 30 seconds. Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated protein and cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Drying: Evaporate the solvent to complete dryness using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C until analysis.[11]
-
Protocol 2: Sample Derivatization and GC-MS Analysis
-
Rationale: Many central carbon metabolites, including amino acids, are not volatile enough for gas chromatography. Derivatization with an agent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) replaces acidic protons with TBDMS groups, increasing volatility and thermal stability.[12][13]
-
Step-by-Step Methodology:
-
Reconstitution: Allow the dried metabolite pellet to warm to room temperature. Add 50 µL of N,N-Dimethylformamide (DMF) to resolubilize the metabolites. Vortex thoroughly.
-
Derivatization: Add 50 µL of MTBSTFA to the sample. Cap the vial tightly.
-
Incubation: Heat the sample at 70°C for 60 minutes to allow the derivatization reaction to proceed to completion.
-
GC-MS Injection: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial. Inject 1 µL of the sample onto the GC-MS system.
-
GC-MS Parameters (Example):
-
GC Column: Agilent DB-35ms or equivalent.
-
Oven Program: Start at 150°C for 2 min, ramp at 3°C/min to 280°C, then ramp at 20°C/min to 300°C and hold for 5 min.[12]
-
MS Mode: Operate in both SCAN mode (to confirm peak identity) and Selected Ion Monitoring (SIM) mode (for accurate quantification of isotopologues).[14] The MS will detect the mass-to-charge (m/z) ratio of the derivatized fragments.[12]
-
-
Data Analysis and Interpretation
Raw mass spectrometry data must be processed to yield meaningful biological insights. The key is to determine the Mass Isotopologue Distribution (MID) for alanine and its downstream metabolites.
-
Peak Integration: Integrate the chromatographic peaks corresponding to the metabolites of interest.
-
Isotopologue Abundance: For each metabolite, determine the abundance of each mass isotopologue (M+0, M+1, M+2, etc.). For example, for alanine derivatized with TBDMS, a key fragment is [M-57]+, representing the loss of a tert-butyl group.[12] Unlabeled alanine (all 12C) will give a signal for the M+0 isotopologue of this fragment. Alanine containing three 13C atoms ([U-13C3]Alanine) will give a signal at M+3.
-
Correction for Natural Abundance: The raw MIDs must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 29Si, 15N) in both the metabolite and the derivatizing agent. This is a critical step for accuracy and is typically performed using established algorithms available in software packages.
-
Flux Calculation: The corrected MIDs are then used as inputs for metabolic flux analysis software (e.g., INCA, Metran) which uses computational models of metabolic networks to estimate the reaction rates (fluxes) that best explain the observed labeling patterns.[15]
Interpreting the Results: A high fractional enrichment of M+3 in pyruvate, lactate, and TCA cycle intermediates after labeling with [U-13C3]alanine indicates a significant contribution of alanine to these pathways. Conversely, a low enrichment suggests alternative nutrients are the primary carbon source. By comparing MIDs across different experimental conditions (e.g., drug treatment vs. control), researchers can pinpoint specific metabolic pathways that are altered.
Conclusion
13C-labeled alanine is a versatile and insightful tool for interrogating the core of cellular metabolism. Its strategic position as a direct precursor to pyruvate allows for a nuanced investigation of metabolic reprogramming in various biological contexts, from basic research to drug development. By combining rigorous experimental design, validated protocols for sample handling and analysis, and sophisticated data interpretation, researchers can leverage 13C-alanine tracing to uncover novel metabolic dependencies and identify potential therapeutic targets.
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Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]
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Wiechert, W., & Noh, K. (2005). An Introduction to 13C Metabolic Flux Analysis. ResearchGate. Retrieved from [Link]
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Dong, W. (2020). Exploring Cancer Metabolism through Isotopic Tracing and Metabolic Flux Analysis. DSpace@MIT. Retrieved from [Link]
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Wiesinger, H., et al. (2001). 13C isotopomer analysis of glucose and alanine metabolism reveals cytosolic pyruvate compartmentation as part of energy metabolism in astrocytes. PubMed. Retrieved from [Link]
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Murphy, T. A., et al. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. Retrieved from [Link]
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Xiong, W., et al. (2010). 13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides. Plant Physiology. Retrieved from [Link]
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Wang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. Retrieved from [Link]
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Williamson, D. J., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. White Rose Research Online. Retrieved from [Link]
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Chaumeil, M. M., et al. (2015). 13C-labeled biochemical probes for the study of cancer metabolism with dynamic nuclear polarization-enhanced magnetic resonance imaging. PubMed Central. Retrieved from [Link]
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Orts, J., et al. (2023). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. bioRxiv. Retrieved from [Link]
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Cohen, S. M., et al. (1981). 13C NMR study of gluconeogenesis from labeled alanine in hepatocytes from euthyroid and hyperthyroid rats. PubMed. Retrieved from [Link]
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You, L., et al. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. PubMed Central. Retrieved from [Link]
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JoVE. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling. YouTube. Retrieved from [Link]
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NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. Retrieved from [Link]
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Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Springer Nature Experiments. Retrieved from [Link]
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NPTEL-NOC IITM. (2019). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry. YouTube. Retrieved from [Link]
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BME 595 - Systems Bioengineering. (2020). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. YouTube. Retrieved from [Link]
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Sherry, A. D., et al. (1996). Kinetic analysis of dynamic 13C NMR spectra: metabolic flux, regulation, and compartmentation in hearts. NIH. Retrieved from [Link]
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Gauthier, P.-P. G., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. PubMed Central. Retrieved from [Link]
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Liu, J., et al. (2016). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. PubMed Central. Retrieved from [Link]
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Young, J. D. (2015). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Vanderbilt University. Retrieved from [Link]
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Feuerecker, B., et al. (2021). Isotopologue profiling with regard to ¹³C in alanine, aspartate,.... ResearchGate. Retrieved from [Link]
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Jeffrey, F. M. H. (2016). Carbon-13 Nuclear Magnetic Resonance for Analysis of Metabolic Pathways. Cambridge University Press & Assessment. Retrieved from [Link]
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Le-Stum, H. (2018). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. Retrieved from [Link]
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Varghese, S., et al. (2020). Glucose and Amino Acid Metabolic Dependencies Linked to Stemness and Metastasis in Different Aggressive Cancer Types. Frontiers in Oncology. Retrieved from [Link]
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McGill University. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and precautions. Retrieved from [Link]
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Li, Y., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. Retrieved from [Link]
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Radoul, M., et al. (2023). Enhancing Cancer Diagnosis with Real-Time Feedback: Tumor Metabolism through Hyperpolarized 1-13C Pyruvate MRSI. PubMed Central. Retrieved from [Link]
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- 15. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Precision Metabolic Tracing: L-Alanine (3-13C) in Cell Culture
[1]
Executive Summary
In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the biological question. While Glucose (U-13C) is the gold standard for central carbon metabolism, it suffers from "upstream dilution"—the loss of isotopic signal via the pentose phosphate pathway and glycolysis before reaching the mitochondria.
L-Alanine (3-13C) offers a precision alternative. By entering the metabolic network directly at the pyruvate node via Alanine Transaminase (ALT/GPT), this tracer bypasses upstream glycolysis. This allows for a high-fidelity interrogation of mitochondrial pyruvate handling , specifically resolving the critical split between oxidative phosphorylation (PDH flux) and anaplerosis (PC flux). This guide details the mechanistic basis, experimental protocols, and data interpretation strategies for deploying L-Alanine (3-13C) in cell culture systems.
Mechanistic Basis: The Pyruvate Node
The utility of L-Alanine (3-13C) rests on its rapid equilibration with the cytosolic pyruvate pool. Unlike pyruvate itself, which is unstable in media and transported via MCTs with varying efficiency, alanine is robustly transported (via ASCT1/2, SNATs) and intracellularly converted.
The ALT Gateway
The enzyme Alanine Transaminase (ALT) catalyzes the reversible transamination:
When cells are loaded with L-Alanine (3-13C), the label is transferred to the methyl carbon (C3) of pyruvate.[1] This [3-13C]Pyruvate then faces three primary fates, each generating a distinct isotopic signature:
-
Lactate Production (LDH): Conversion to [3-13C]Lactate. This measures the Warburg effect/aerobic glycolysis capacity.
-
Oxidative Decarboxylation (PDH): Entry into the TCA cycle as [2-13C]Acetyl-CoA.
-
Anaplerosis (PC): Carboxylation to [3-13C]Oxaloacetate (OAA).
Atom Mapping & Flux Resolution
The power of this tracer lies in distinguishing Fate 2 (PDH) from Fate 3 (PC) by analyzing downstream Glutamate isotopomers.
-
PDH Flux: [3-13C]Pyruvate
[2-13C]Acetyl-CoA.-
[2-13C]Acetyl-CoA + OAA
Citrate (labeled at C4). -
Processed to
-Ketoglutarate [4-13C]Glutamate .
-
-
PC Flux: [3-13C]Pyruvate
[3-13C]OAA.-
[3-13C]OAA + Acetyl-CoA
Citrate (labeled at C2). -
Processed to
-Ketoglutarate [2-13C]Glutamate (and [3-13C]Glutamate depending on fumarase equilibration).
-
Figure 1: Metabolic fate of L-Alanine (3-13C).[2][1] The tracer resolves mitochondrial entry points by generating distinct Glutamate isotopomers.
Experimental Design Strategy
Media Formulation
Standard media (DMEM/RPMI) contains unlabeled alanine (approx. 0.4 mM) and pyruvate (1 mM). Using these "off-the-shelf" media will dilute your tracer and complicate kinetic modeling.
-
Base Media: Use SILAC-grade or custom DMEM lacking Alanine, Pyruvate, and Glutamine.
-
Serum: You must use Dialyzed FBS (dFBS). Standard FBS contains significant levels of unlabeled alanine and pyruvate that will introduce background noise (M+0).
-
Tracer Concentration: Reconstitute L-Alanine (3-13C) to match physiological or supraphysiological levels depending on the goal.
-
Physiological: 0.5 mM (matches plasma levels).
-
Flux Driving: 1.0 - 2.0 mM (ensures alanine is not rate-limiting).
-
Controls
-
Unlabeled Control: Cells cultured with standard L-Alanine (M+0) to establish natural abundance baselines for the mass spectrometer.
-
Cell-Free Blank: Labeled media incubated without cells to check for spontaneous degradation or non-enzymatic transamination (rare, but good QC).
-
Loading Control: Parallel plate for protein quantification (BCA) or cell counting to normalize flux data.
Step-by-Step Protocol
This protocol assumes a standard adherent cancer cell line (e.g., HeLa, A549) or primary hepatocyte culture.
Phase 1: Preparation (Day -1 to 0)
-
Seeding: Seed cells in standard growth media. Aim for 70-80% confluency at the start of the labeling pulse. Over-confluent cells may exhibit contact inhibition, altering metabolic rates.
-
Acclimatization (Optional but Recommended): 12 hours prior to labeling, switch cells to the "Base Media" (with dFBS) supplemented with unlabeled Alanine. This adapts the cells to the dialyzed serum environment, minimizing stress shocks during the actual pulse.
Phase 2: The Pulse (Day 0)
-
Wash: Aspirate media. Wash cells 2x with warm PBS (37°C) to remove residual unlabeled alanine and lactate.
-
Labeling: Add pre-warmed experimental media containing L-Alanine (3-13C) (1-2 mM) .
-
Incubation: Return to incubator.
-
Short Pulse (Flux): 15, 30, 60 minutes. (Best for determining production rates).
-
Steady State: 12 - 24 hours. (Best for total pathway contribution analysis).
-
Phase 3: Quenching & Extraction
Speed is critical here. Metabolism changes within seconds of temperature drop.
-
Quench: Place plate immediately on a bed of dry ice or ice-water slurry. Aspirate media completely.
-
Wash: Quickly wash with ice-cold PBS (optional, improves signal-to-noise but risks metabolite leakage; often skipped for high-turnover metabolites).
-
Extract: Add 80% Methanol / 20% Water (pre-chilled to -80°C).
-
Volume: 1 mL per 10cm dish (or 500 µL per well in 6-well).
-
-
Scrape: Scrape cells while keeping the plate on ice. Transfer lysate to a cold microcentrifuge tube.
-
Freeze-Thaw: Vortex vigorously. Freeze in liquid nitrogen (or dry ice) and thaw on ice (3 cycles) to ensure complete membrane rupture.
-
Clarify: Centrifuge at 14,000 x g for 10 min at 4°C. Transfer supernatant to a new tube.
-
Dry: Evaporate supernatant using a SpeedVac (no heat) or Nitrogen stream. Store pellets at -80°C until analysis.
Data Analysis & Interpretation
Mass Isotopomer Distribution (MID)
Upon LC-MS or GC-MS analysis, you will obtain intensities for M+0 (unlabeled), M+1 (+1 13C), M+2, etc.
Table 1: Expected Labeling Patterns from L-Alanine (3-13C)
| Metabolite | Mass Shift | Origin / Interpretation |
| Alanine | M+1 | The tracer itself (QC check: should be >95% enriched in media). |
| Pyruvate | M+1 | Direct transamination via ALT.[3] |
| Lactate | M+1 | Reduction of Pyruvate (Warburg Effect). |
| Citrate | M+1 | Entry via PDH (C4 labeled) OR PC (C2 labeled). Requires MS/MS or high-res to distinguish positions. |
| Glutamate | M+1 | The Critical Readout. |
| Positional | C4-labeled = PDH flux. C2/C3-labeled = PC flux. | |
| Aspartate | M+1 | Derived from OAA. High M+1 indicates strong PC activity. |
Calculating Fractional Enrichment
For each metabolite, calculate the fractional contribution of the label:
Distinguishing PDH vs. PC (The "Split Ratio")
To quantify the ratio of Pyruvate Carboxylase (PC) to Pyruvate Dehydrogenase (PDH) activity:
-
GC-MS: Use fragmentation patterns.
-
The C1-C5 fragment of Glutamate (loss of C1 carboxyl) vs the C2-C5 fragment can help localize the label.
-
-
LC-MS/MS: Monitor specific transitions.
-
If using high-resolution MS, look for the specific retention time or MS2 fragments corresponding to C4 vs C2 labeling.
-
-
Surrogate Markers:
-
High Aspartate M+1 generally correlates with high PC flux (since Aspartate comes directly from OAA).
-
High Glutamate M+1 with low Aspartate M+1 suggests PDH dominance.
-
Troubleshooting & QC
| Issue | Probable Cause | Solution |
| High M+0 Alanine in samples | Contamination from FBS or incomplete wash. | Use Dialyzed FBS. Wash cells 3x with PBS before labeling. |
| Low Enrichment in TCA Cycle | Slow transport or high endogenous dilution. | Increase tracer concentration (to 2mM). Check if cells express appropriate transporters (ASCT1/2). |
| Inconsistent Replicates | Variable quenching times. | Standardize the time between removing media and adding cold methanol (<10 seconds). |
| Scrambling | Long incubation times. | Reduce labeling time. Extensive TCA cycling randomizes the label, making PDH/PC distinction difficult. |
References
-
Liu, X., et al. (2016). "The Metabolic Fates of Pyruvate in Normal and Neoplastic Cells." PLOS ONE. Link
-
Yang, C., et al. (2014). "Glutamine oxidation maintains the TCA cycle and cell survival during impaired mitochondrial pyruvate transport." Molecular Cell. Link
-
Buescher, J. M., et al. (2015).[5] "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link
-
Son, J., et al. (2013). "Glutamine supports pancreatic cancer growth through a KRAS-regulated metabolic pathway." Nature. Link
-
Antoniewicz, M. R. (2015).[6] "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology and Biotechnology. Link
Sources
- 1. NMR spectroscopic study on the metabolic fate of [3-(13)C]alanine in astrocytes, neurons, and cocultures: implications for glia-neuron interactions in neurotransmitter metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective alanine transporter utilization creates a targetable metabolic niche in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mr.copernicus.org [mr.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Guide: L-Alanine (3-13C) in Proteomics and Metabolomics
Topic: L-ALANINE (3-13C) in Proteomics and Metabolomics Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide details the technical application of L-Alanine (3-13C) (isotopic purity >99%) as a precision tracer in metabolic flux analysis (MFA) and protein turnover studies. Unlike uniformly labeled variants (U-13C), the 3-13C isotopomer provides unique positional information critical for distinguishing between oxidative (PDH) and anaplerotic (PC) metabolic pathways. Furthermore, its specific mass shift (+1.003 Da) and high intracellular exchange rate make it a cost-effective, high-fidelity probe for measuring fractional synthesis rates (FSR) in proteomics.
Scientific Rationale & Chemical Properties[1][2][3][4][5]
Why L-Alanine (3-13C)?
The utility of L-Alanine (3-13C) stems from the metabolic fate of its carbon backbone. Upon entering the cell, it is rapidly transaminated to Pyruvate (3-13C) via Alanine Aminotransferase (ALT). The specific location of the 13C label on the methyl group (C3) is strategic:
-
Preservation in Acetyl-CoA: Unlike C1-labeled substrates (which are lost as CO2 during decarboxylation by Pyruvate Dehydrogenase), the C3 label is conserved, becoming the C2 position of Acetyl-CoA.
-
Pathway Discrimination: The labeling pattern of downstream TCA cycle intermediates (specifically Glutamate) differs depending on whether the pyruvate entered via Pyruvate Dehydrogenase (PDH) or Pyruvate Carboxylase (PC).
-
Scrambling Detection: In GC-MS analysis, specific fragmentation patterns allow researchers to verify isotopic integrity and detect metabolic recycling (gluconeogenesis).
| Property | Specification |
| Chemical Formula | CH3CH(NH2)COOH (Methyl-13C) |
| Mass Shift | +1.00335 Da |
| Key Enzyme | Alanine Aminotransferase (ALT/GPT) |
| Primary Metabolite | Pyruvate (3-13C) |
| TCA Entry | Acetyl-CoA (2-13C) [via PDH] or OAA (3-13C) [via PC] |
Metabolomics: Flux Analysis Workflow
Experimental Design
Objective: Quantify the ratio of oxidative metabolism (PDH flux) to anaplerosis (PC flux).
Protocol:
-
Media Preparation: Supplement glucose-free or defined media with L-Alanine (3-13C) (typically 1–5 mM depending on cell type). Ensure L-Glutamine is present to maintain nitrogen balance.
-
Equilibration: Culture cells until isotopic steady state is reached (typically 24–48 hours for central carbon metabolism).
-
Quenching: Rapidly wash cells with ice-cold saline to stop metabolism. Quench with -80°C 80% Methanol.
Sample Preparation (GC-MS Derivatization)
To analyze amino acids by GC-MS, they must be derivatized to become volatile. The TBDMS (tert-butyldimethylsilyl) method is preferred over TMS for its stability and informative fragmentation.
-
Reagent: MTBSTFA + 1% TBDMCS.
-
Reaction: Incubate dried extract with 50 µL MTBSTFA and 50 µL Acetonitrile at 60°C for 1 hour.
Mass Spectrometry Acquisition (Self-Validating Protocol)
Using Electron Impact (EI) ionization, monitor the following ion clusters for Alanine. This step is self-validating : if the C3 label is intact, specific fragments must show enrichment while others remain unlabeled.
| Fragment | Structure | Carbons Contained | Expected Status (3-13C Tracer) |
| [M-57]+ | Molecular Ion minus t-butyl | C1, C2, C3 | Labeled (m/z 261) |
| [f302] | Amine + C1 + C2 | C1, C2 | Unlabeled (m/z 302) |
-
Interpretation: If you observe significant labeling in the [f302] fragment, metabolic scrambling has occurred (e.g., via gluconeogenesis recycling label to C1/C2), or the tracer purity is compromised.
Data Analysis: PDH vs. PC Flux
The metabolic fate of the C3 label allows calculation of the PDH/PC ratio by analyzing Glutamate isotopomers (a proxy for Alpha-Ketoglutarate).
-
PDH Route: Pyruvate(3-13C)
Acetyl-CoA(2-13C) Citrate Glutamate (C4-labeled) . -
PC Route: Pyruvate(3-13C)
Oxaloacetate(3-13C) Citrate Glutamate (C2 or C3-labeled) .
By quantifying the specific mass isotopomers of Glutamate (M+1 at different positions), the relative flux entering the TCA cycle can be determined.
Figure 1: Metabolic fate of L-Alanine (3-13C).[1][2][3] The tracer differentiates oxidative (Green) from anaplerotic (Yellow) flux based on the final labeling position in Glutamate.
Proteomics: Protein Turnover Analysis
Methodology: Pulse-Chase
L-Alanine (3-13C) is ideal for measuring Fractional Synthesis Rate (FSR) because alanine is abundant in the proteome (~8% frequency) and equilibrates rapidly between the extracellular and intracellular pools.
Workflow
-
Pulse: Administer L-Alanine (3-13C) to the subject/culture.
-
Chase/Sampling: Collect samples at defined time points (e.g., t=0, 2h, 4h, 8h).
-
Extraction:
-
Fraction A (Free Pool): Extract free amino acids (using methanol/PCA) to measure the precursor enrichment (p).
-
Fraction B (Bound Pool): Hydrolyze the protein pellet (6N HCl, 110°C, 24h) or perform tryptic digestion for peptide-level analysis.
-
LC-MS/MS Analysis
For peptide analysis (Bottom-up Proteomics), the incorporation of Alanine (3-13C) results in a mass shift.
-
Mass Shift: +1.00335 Da per Alanine residue.
-
Calculation: The FSR is calculated using the precursor-product relationship.
Where
Figure 2: Dual-stream workflow for Protein Turnover Analysis. Accurate FSR calculation requires simultaneous measurement of the free precursor pool (GC-MS) and the protein-bound pool (LC-MS).
References
-
Metabolic Flux Analysis using 13C-Alanine
- Title: "Metabolic Flux Analysis with 13C-Labeling Experiments"
- Source: 13cflux.net
-
URL:[Link]
-
GC-MS Fragments & Derivatization
- Title: "Mass spectrum of TBDMS-alanine derived by electron impact ioniz
- Source: ResearchG
-
URL:[Link]
-
Protein Turnover Methodology
-
Neural Metabolism (Specific C3 Application)
- Title: "NMR spectroscopic study on the metabolic fate of [3-13C]alanine in astrocytes, neurons, and cocultures"
- Source: PubMed (Glia)
-
URL:[Link]
Sources
Technical Guide: Safety and Handling of Stable Isotope-Labeled Compounds (SILCs)
Executive Summary
Stable Isotope-Labeled Compounds (SILCs)—molecules enriched with non-radioactive isotopes like Deuterium (
This guide moves beyond basic MSDS summaries to address the two critical risks in SILC workflows:
-
Biological Safety: The Kinetic Isotope Effect (KIE) and its impact on metabolic toxicity.
-
Data Integrity: The prevention of isotopic scrambling (back-exchange) during storage and sample preparation.
Part 1: The Nature of the Hazard (Debunking & Reality)
Radiological vs. Chemical Toxicity
The most common misconception is that "isotope" implies "radiation." Stable isotopes are energetically stable; they do not decay and emit no ionizing radiation.[1] Therefore, standard radiological shielding (lead, plexiglass) is unnecessary.
However, SILCs retain the chemical toxicity of their unlabeled parent compounds.
-
Rule of Thumb: If the unlabeled compound is a cytotoxin, the
C-labeled variant is also a cytotoxin. Handle with the same containment (fume hood, nitrile gloves) as the native molecule.
The Kinetic Isotope Effect (KIE) and Biological Safety
While chemically identical in vitro, SILCs can behave differently in vivo due to the Kinetic Isotope Effect. The Carbon-Deuterium (C-D) bond is significantly stronger (shorter bond length, lower zero-point energy) than the Carbon-Hydrogen (C-H) bond.
-
Primary KIE: If a metabolic enzyme (e.g., Cytochrome P450) attempts to break a C-D bond at the rate-limiting step, the reaction rate can decrease by 6–10 fold.
-
Safety Implication: In drug development, this is a feature (e.g., Deutetrabenazine ), but in safety testing, it can lead to metabolic switching . If the primary clearance pathway is blocked by deuteration, the body may shunt the compound to a secondary, potentially toxic pathway.
Deuterium Oxide (D O) Toxicity
Unlike
-
Threshold: Toxicity appears when
of body water is replaced by D O.[3] -
Mechanism: Disruption of mitosis and hydrogen-bond dependent enzyme functions.
-
Practicality: For analytical standards (mg scale), this risk is non-existent. It is only relevant for in vivo metabolic flux studies involving bulk D
O administration.
Part 2: Technical Handling & Data Integrity[4]
The primary "hazard" with SILCs is not safety, but financial and data loss due to isotopic exchange.
The "Labile Proton" Trap
Not all isotopic labels are permanent.
-
Non-Labile (Stable): Isotopes incorporated into the carbon skeleton (
C) or C-D bonds on non-acidic positions. These are robust. -
Labile (Unstable): Deuterium on heteroatoms (-OD, -ND, -SD). These protons exchange with atmospheric moisture (
) within seconds to minutes.
Critical Directive: Never use a standard labeled only at labile positions for quantitative LC-MS, as the label will wash out during aqueous extraction.
Storage & Stability Protocol
To prevent "Back-Exchange" (scrambling of the isotopic signature), follow this hierarchy:
| Parameter | Protocol | Causality/Reasoning |
| Temperature | -20°C or -80°C | Reduces kinetic energy, slowing chemical degradation and exchange rates. |
| Atmosphere | Argon/Nitrogen Overlay | Displaces atmospheric moisture ( |
| Container | Amber Glass with Teflon Liner | Prevents photolysis; Teflon (PTFE) is hydrophobic and prevents moisture ingress better than standard caps. |
| Solvent (Stock) | Anhydrous DMSO or Methanol-d4 | Using protic solvents (regular Methanol/Water) guarantees immediate loss of labile deuterium labels. |
Part 3: Experimental Workflow (Visualization)
Decision Matrix: Safety & Handling Logic
This diagram illustrates the decision process for classifying the hazard and handling requirements of a new labeled compound.
Figure 1: Decision matrix for determining safety constraints and handling protocols based on isotopic nature and bond stability.
Protocol: Preparation of Internal Standards for LC-MS
The following workflow ensures the integrity of a deuterated internal standard (IS) during bioanalysis.
Step-by-Step Methodology:
-
Equilibration: Allow the SILC vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture, causing immediate H/D exchange.
-
Solvent Selection:
-
If the label is Non-Labile (e.g., D
-Methyl): Dissolve in MeOH or Acetonitrile. -
If the label is Labile (e.g., D-Hydroxyl): Dissolve in anhydrous solvent (DMSO-d
or MeOD) and keep sealed.
-
-
Spiking: Add the IS to the biological matrix first, before extraction. This ensures the IS tracks the analyte through extraction efficiency and matrix effects.
-
Verification: Run a "Zero-Blank" (Matrix + IS, no Analyte). Check for "Cross-Talk" (isotopic impurity). If the IS contains unintended unlabeled material (
), it will cause false positives in the analyte channel.
Figure 2: Validated workflow for introducing stable isotope standards into quantitative bioanalysis.
Part 4: Regulatory & Waste Management[4][5]
Regulatory Status (FDA)
The FDA treats deuterated drugs as New Chemical Entities (NCEs) .[4][5][6]
-
Case Study: Deutetrabenazine (Austedo) was the first deuterated drug approved (2017) for Huntington’s chorea.[7] The FDA required a 505(b)(2) pathway, acknowledging it as a distinct molecule from tetrabenazine due to its altered pharmacokinetic profile (longer half-life due to the KIE).
-
Implication: Researchers cannot assume "GRAS" (Generally Recognized As Safe) status for deuterated analogs in clinical trials; full PK/PD bridging studies are required.
Waste Disposal
-
Classification: SILCs are chemical waste , not radioactive waste.
-
Disposal: Dispose of according to the MSDS of the parent compound.
-
Labeling: Clearly label as "Stable Isotope" to prevent rejection by waste contractors who might confuse "Isotope" with "Radioactive."
References
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Pharmacological uses and perspectives of heavy water and deuterated compounds. PubMed. Retrieved from [Link]
-
FDA Law Blog. (2017). FDA Determines that Deuterated Compounds are NCEs.[5] Retrieved from [Link]
-
American Chemical Society (ACS). (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Frontiers in Pharmacology. (2024). The biological impact of deuterium and therapeutic potential of deuterium-depleted water. Retrieved from [Link]
Sources
- 1. unols.org [unols.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of deuteration on hematopoiesis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bioscientia.de [bioscientia.de]
- 6. salamandra.net [salamandra.net]
- 7. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]
Methodological & Application
Protocol for L-ALANINE (3-13C) infusion in animal models
Application Note & Protocol: In Vivo L-ALANINE (3-13C) Infusion for Metabolic Flux Analysis
Abstract
This technical guide outlines the protocol for quantifying hepatic gluconeogenesis and whole-body alanine turnover in mouse models using L-Alanine (3-13C). Unlike simple concentration measurements, stable isotope infusion allows for the determination of metabolic rates (flux). This protocol employs a Prime-Constant Rate Infusion (PCRI) strategy to rapidly achieve isotopic steady state, followed by GC-MS analysis of plasma isotopomers.
Metabolic Context & Tracer Selection
Why L-Alanine (3-13C)? Alanine is the primary gluconeogenic amino acid, shuttling carbon from muscle (via the Glucose-Alanine Cycle) to the liver.
-
Gluconeogenesis Tracking: The [3-13C] label on alanine converts to [3-13C]pyruvate. In the mitochondria, pyruvate carboxylation (PC) leads to [1-13C]oxaloacetate, which eventually forms [1-13C]glucose (and other isotopomers via equilibration).
-
Differentiation: Unlike [U-13C]glucose tracers which track glycolysis, [3-13C]alanine specifically probes the gluconeogenic influx from amino acids.
Metabolic Pathway Visualization
Figure 1: Fate of 13C-Alanine in hepatic metabolism. The tracer enters the gluconeogenic pool via Pyruvate Carboxylase.
Experimental Design Strategy
Animal Preparation
-
Model: C57BL/6J Mice (Male, 10-14 weeks typical).
-
Surgical Requirement: Indwelling catheterization is mandatory for stress-free sampling. Jugular vein (infusion) and carotid artery (sampling) is the gold standard. Tail vein infusion with tail tip bleed is a lower-fidelity alternative but induces stress that alters glucose flux.
-
Fasting State:
-
Gluconeogenesis Focus: 12-16 hour overnight fast (depletes hepatic glycogen; glucose production becomes dependent on gluconeogenesis).
-
Basal Turnover Focus: 5-6 hour morning fast (post-absorptive state).
-
Materials & Reagents
| Component | Specification | Notes |
| Tracer | L-Alanine (3-13C), 99% enrichment | Source: Cambridge Isotope Labs or Sigma. |
| Vehicle | Sterile 0.9% Saline | Prepare fresh on day of experiment. |
| Catheters | Micro-renathane (MRE-025) | For jugular/carotid implantation. |
| Derivatization | MTBSTFA + 1% TBDMCS | For GC-MS analysis (TBDMS derivative). |
The Infusion Protocol (Prime-Constant Rate)
Core Logic: To measure flux (
Calculating the Dose
You must estimate the Rate of Appearance (
-
Estimated Alanine
(Mouse): ~30 - 45 µmol/kg/min (fasted). -
Target Enrichment (
): 3-5% (0.03 - 0.05 MPE). Higher enrichment risks perturbing metabolism.
Formulas:
-
Infusion Rate (
): -
Prime Dose (
): (Rule of thumb: Prime 10-15 minutes worth of the infusion rate).
Recommended Starting Parameters (C57BL/6 Mouse, 25g):
| Parameter | Value | Calculation / Rationale |
| Target MPE | 4% (0.04) | Sufficient signal for GC-MS, minimal perturbation. |
| Est. Flux ( | 35 µmol/kg/min | Average literature value for fasted mice. |
| Infusion Rate ( | 1.5 µmol/kg/min | |
| Prime Dose ( | 20 µmol/kg | Approx. 13 mins of infusion ( |
Step-by-Step Execution
Step 1: Tracer Preparation
-
Prepare a 20 mM stock solution of L-Alanine (3-13C) in sterile saline.
-
Filter sterilize (0.22 µm).
Step 2: Baseline Sampling (t = -10 min)
-
Connect mouse catheter to extension lines. Allow 15-30 min acclimation.
-
Collect 10-15 µL blood (Baseline/Background) into EDTA tube.
-
Centrifuge immediately (2000g, 4°C) and store plasma at -80°C.
Step 3: Prime & Infusion (t = 0)
-
Administer the Prime Dose (Calculated above) as a rapid bolus over 10-20 seconds.
-
Immediately switch to the Constant Rate Infusion using a syringe pump (e.g., Harvard Apparatus).
-
Pump Setting: Calculate flow rate (
) based on mouse weight and tracer concentration. -
Example: For 25g mouse, Rate = 1.5 µmol/kg/min
0.0375 µmol/min. At 20 mM conc, flow = 1.875 µL/min.
-
Step 4: Steady State Sampling (t = 90 - 120 min)
-
Alanine turnover is rapid; steady state is typically reached by 60-90 minutes.
-
Collect blood samples (15 µL) at t = 90, 100, and 120 min .
-
Critical: Minimal blood loss is essential. Do not exceed 10% total blood volume over the experiment.
-
Separate plasma immediately.
Sample Processing & Analytical Method (GC-MS)
We use the TBDMS (tert-butyldimethylsilyl) derivative because it produces a stable, high-mass fragment (M-57) that is ideal for enrichment analysis.
Sample Preparation
-
Extraction: Mix 5-10 µL Plasma with 100 µL cold Methanol (-20°C). Vortex. Centrifuge 10 min @ 14,000g.
-
Drying: Transfer supernatant to glass vial. Evaporate to dryness under
gas. -
Derivatization:
-
Add 50 µL MTBSTFA + 1% TBDMCS .
-
Add 50 µL Acetonitrile.
-
Incubate at 60-70°C for 30-60 minutes .
-
-
Transfer: Transfer to GC vials with glass inserts.
GC-MS Parameters
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium, 1 mL/min.
-
Inlet: 250°C, Splitless or 1:10 Split (depending on sensitivity).
-
Temp Program: 100°C (1 min)
10°C/min 300°C. -
MS Mode: SIM (Selected Ion Monitoring).[1]
Ions to Monitor (Alanine-TBDMS)
The TBDMS derivative loses a tert-butyl group (M-57).
| Isotopomer | Mass (m/z) | Description |
| M+0 | 260 | Unlabeled Alanine |
| M+1 | 261 | [3-13C]Alanine (Tracer) |
| M+3 | 263 | [U-13C]Alanine (Internal Std check) |
Note: Also monitor Glucose ions (m/z 331 range for aldonitrile pentacetate or methyloxime-TMS) if calculating gluconeogenesis.
Data Analysis & Flux Calculation
Calculate Enrichment (MPE)
Convert peak areas (
Calculate Whole Body Flux ( )
At steady state (plateau enrichment):
-
I: Infusion rate (
). -
MPE: Fractional enrichment (e.g., 0.04).
Interpretation
-
High
: Indicates high muscle protein breakdown or rapid alanine cycling. -
Gluconeogenesis: To measure the percent of glucose derived from alanine, you must also measure the enrichment of Glucose M+1 (from alanine) and compare it to the precursor enrichment (Alanine or Pyruvate).
Workflow Diagram
Figure 2: Experimental timeline from surgical prep to data calculation.
References
-
Vanderbilt Mouse Metabolic Phenotyping Center (MMPC). Standard Operating Procedures for Glucose and Amino Acid Turnover. [Link]
-
Hasenour, C. M., et al. (2015).[2] Mass spectrometry-based analysis of metabolism in the mouse.[3][4] Current Opinion in Biotechnology. [Link]
-
Antoniewicz, M. R. (2018). A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. Metabolic Engineering. [Link][5]
-
Hui, S., et al. (2017). Glucose feeds the TCA cycle via circulating lactate. Nature. (Demonstrates inter-organ flux logic relevant to Alanine/Lactate cycling). [Link]
- Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Turnover rate of coenzyme A in mouse brain and liver | PLOS One [journals.plos.org]
- 4. An atlas of protein turnover rates in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alanine aminotransferase isoenzymes: molecular cloning and quantitative analysis of tissue expression in rats and serum elevation in liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: L-ALANINE (3-13C) Sample Preparation for NMR Analysis
Abstract
This guide details the protocol for preparing L-Alanine (3-13C) samples for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. It covers the preparation of quantitative reference standards and the extraction of L-Alanine (3-13C) from biological matrices (e.g., cell lysates) for metabolic flux analysis (MFA). Critical emphasis is placed on pH control, relaxation dynamics of the methyl carbon, and the removal of paramagnetic impurities to ensure quantitative accuracy.
Introduction
L-Alanine labeled at the methyl carbon (3-13C) is a pivotal tracer in metabolic studies, particularly for monitoring pyruvate-alanine cycling via alanine aminotransferase (ALT). Unlike proton NMR, 13C NMR offers a large chemical shift dispersion (0–220 ppm), eliminating spectral overlap common in complex biological fluids. However, the low sensitivity of the 13C nucleus (even when enriched) and long spin-lattice relaxation times (
Physicochemical Considerations
Chemical Shift & pH Dependence
The chemical shift of L-Alanine is sensitive to pH due to the protonation states of the amine (
Table 1: L-Alanine (3-13C) NMR Parameters (in D₂O at 298 K)
| Parameter | Value | Notes |
| 17.2 ppm | Referenced to DSS at 0.00 ppm (pH 7.0) | |
| 51.5 ppm | ||
| 176.5 ppm | Most pH-sensitive | |
| ~35 Hz | 1-bond C-C coupling | |
| ~130 Hz | 1-bond C-H coupling (requires decoupling) | |
| 1.5 – 3.0 s | Methyl rotation allows faster relaxation than quaternary carbons |
Internal Standards
-
DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid): The gold standard for aqueous amino acid NMR. Unlike TSP, DSS is less sensitive to pH changes and does not bind strongly to proteins if residual proteins are present.
-
TSP (Trimethylsilylpropanoic acid): Acceptable but prone to pH-dependent shifts and protein binding.
Protocol A: Preparation of Quantitative Reference Standard
Objective: Create a stable, pH-balanced reference sample for quantification and chemical shift calibration.
Reagents & Equipment[1][2]
-
L-Alanine (3-13C) solid standard (Isotopic purity >98%).
-
Solvent: Deuterium Oxide (
) with 0.05 wt% DSS. -
Buffer: Phosphate buffer (100 mM, pH 7.4) prepared in
. -
5 mm High-Precision NMR Tubes (e.g., Wilmad 535-PP).
-
Analytical Balance (0.01 mg precision).
Step-by-Step Workflow
-
Weighing: Accurately weigh 5.0 – 10.0 mg of L-Alanine (3-13C) into a clean glass vial.
-
Note: For enriched samples, 5 mg is sufficient for single-scan detection. For natural abundance, use 20–50 mg.
-
-
Solvation: Add 600 µL of Phosphate Buffered
(pH 7.4) containing DSS.-
Why Buffer? Prevents pH drift caused by atmospheric
absorption or residual acid/base in the solid, ensuring reproducibility.
-
-
Homogenization: Vortex for 30 seconds until fully dissolved.
-
pH Verification: Check pH using a micro-pH probe. Adjust to 7.4
0.1 using dilute or if necessary. -
Clarification: Centrifuge at 12,000 x g for 1 minute to remove any suspended dust particles which degrade magnetic field homogeneity (shimming).
-
Transfer: Transfer 550 µL to the 5 mm NMR tube. Cap immediately.
Figure 1: Workflow for preparing a quantitative L-Alanine (3-13C) reference standard.
Protocol B: Extraction from Biological Matrices (Cell Lysates)
Objective: Extract polar metabolites (including alanine) while removing lipids and proteins that cause spectral broadening.
Reagents
-
Methanol (HPLC Grade, cold -20°C).
-
Chloroform (HPLC Grade).
-
Milli-Q Water (cold).[1]
-
Lyophilizer (Freeze Dryer).
Dual-Phase Extraction Protocol (Modified Bligh & Dyer)
This method partitions L-Alanine into the upper aqueous phase, separating it from lipids (lower organic phase) and proteins (interphase).
-
Quenching: Rapidly wash cells with ice-cold PBS and quench metabolism by adding liquid nitrogen or immediate freezing.
-
Lysis: Add Methanol:Chloroform:Water (2:2:1.8 ratio) to the cell pellet.
-
Example: For a 50 mg pellet, add 400 µL MeOH, 400 µL
, and 360 µL .
-
-
Disruption: Vortex vigorously for 1 minute. Sonication (3 x 10s pulses on ice) is recommended for tough tissues.
-
Phase Separation: Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Collection: Carefully pipette the Top Aqueous Layer into a fresh tube. Avoid disturbing the protein interphase.[2]
-
Drying: Lyophilize (freeze-dry) the aqueous extract overnight to remove solvents.
-
Caution: Do not use heat evaporation (SpeedVac with heat) as it may degrade heat-sensitive metabolites, though Alanine is relatively stable.
-
-
Reconstitution: Dissolve the dried residue in 600 µL of Buffered
+ DSS (as in Protocol A).
Figure 2: Dual-phase extraction workflow for isolating L-Alanine from biological matrices.
NMR Acquisition & Processing[6][7][8]
Pulse Sequence Parameters (13C 1D)
For quantitative analysis (qNMR), the relaxation delay is the most critical parameter.
-
Pulse Sequence: zgpg30 (Bruker) or equivalent. (Power-gated decoupling to minimize NOE enhancement if strict quantitation is needed, or inverse-gated decoupling zgig to eliminate NOE entirely).
-
Temperature: 298 K (25°C).
-
Spectral Width: 240 ppm (covers carbonyl to methyl).
-
Relaxation Delay (
):-
For qNMR :
.[3] -
L-Alanine Methyl
s. -
Recommended
: 10 – 15 seconds.
-
-
Scans (NS):
-
Enriched Standard: 16 – 64 scans.
-
Bio-Extract (Natural Abundance): 1024 – 4096 scans.
-
Bio-Extract (Enriched Tracer): 64 – 256 scans.
-
Data Processing[10]
-
Exponential Multiplication: Apply a line broadening (LB) of 1.0 – 3.0 Hz to improve SNR.
-
Phasing: Manual phasing is preferred for quantitative spectra.
-
Baseline Correction: Apply automatic baseline correction (e.g., polynomial fit) to ensure accurate integration.
-
Referencing: Set the DSS methyl signal (trimethylsilyl) to 0.00 ppm .
-
Integration: Integrate the L-Alanine methyl peak at 17.2 ppm .
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Broad Lines | Paramagnetic impurities ( | Add 1 mM EDTA to chelate metals. Ensure sample height is 4-5 cm in tube. |
| Peak Drifting | pH instability. | Use 100 mM Phosphate buffer. Do not rely on unbuffered |
| Split Peaks | J-coupling not decoupled. | Ensure proton decoupling (WALTZ-16 or GARP) is active during acquisition. |
| Low Signal | Incomplete extraction or saturation. | Re-extract pellet; check |
References
-
Mitra, A. K., et al. (1983).[4] 13C n.m.r. study of L-alanine peptides. International Journal of Peptide and Protein Research.[4] Link
-
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR. Link
-
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology. Link
-
Beckonert, O., et al. (2007). Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts. Nature Protocols. Link
-
Cambridge Isotope Laboratories. L-Alanine (3-13C) Product Specifications. Link
Sources
- 1. Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroform-methanol extraction of proteins [drummondlab.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying L-Alanine (3-¹³C) Enrichment in Tissues for Metabolic Flux Analysis
Abstract
Stable isotope tracers are indispensable tools for elucidating metabolic pathways and quantifying metabolic fluxes in vivo. L-alanine, a non-essential amino acid, plays a pivotal role in intermediary metabolism, particularly in the glucose-alanine cycle, linking amino acid and carbohydrate metabolism between tissues like muscle and liver.[1] This application note provides a comprehensive guide to quantifying the enrichment of L-alanine labeled with carbon-13 at the third carbon position (L-alanine (3-¹³C)) in biological tissues. We present detailed protocols for tissue sample preparation, metabolite extraction, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a discussion on the utility of Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind critical experimental steps is explained to ensure methodological robustness and data integrity, empowering researchers to confidently apply these techniques in their metabolic studies.
Introduction: The Significance of Tracking L-Alanine Metabolism
L-alanine is a key player in the transport of nitrogen and carbon between tissues. The glucose-alanine cycle, for instance, involves the synthesis of alanine in peripheral tissues from pyruvate derived from glycolysis, and its subsequent transport to the liver for gluconeogenesis.[1] By introducing L-alanine (3-¹³C) as a tracer, researchers can quantitatively track its metabolic fate, providing insights into:
-
Gluconeogenesis: The rate of glucose production from amino acid precursors.
-
Tricarboxylic Acid (TCA) Cycle Activity: The incorporation of the ¹³C label into TCA cycle intermediates following the conversion of alanine to pyruvate.[2][3]
-
Inter-organ Metabolic Cross-talk: The exchange of metabolites between different organs, such as the liver, muscle, and tumors.[1]
-
Disease Pathophysiology: Alterations in alanine metabolism are implicated in various diseases, including cancer and metabolic syndrome.[4]
This guide provides the necessary protocols to accurately measure L-alanine (3-¹³C) enrichment, enabling a deeper understanding of these fundamental metabolic processes.
Experimental Workflow Overview
The overall process of quantifying L-alanine (3-¹³C) enrichment in tissues involves a series of critical steps, from initial sample collection to final data analysis. Each stage must be carefully executed to ensure the accuracy and reproducibility of the results.
Sources
- 1. Isotope tracing in adult zebrafish reveals alanine cycling between melanoma and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C isotopomer analysis of glucose and alanine metabolism reveals cytosolic pyruvate compartmentation as part of energy metabolism in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. Hyperpolarized 13C Lactate, Pyruvate, and Alanine: Noninvasive Biomarkers for Prostate Cancer Detection and Grading - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dissecting the Pyruvate Node with L-Alanine (3-13C) MFA
Topic: Metabolic Flux Analysis (MFA) using L-ALANINE (3-13C) Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers & Drug Discovery Scientists
Executive Summary
Metabolic Flux Analysis (MFA) using L-Alanine (3-13C) is a precision technique designed to interrogate the "Pyruvate Node"—the critical metabolic junction controlling the decision between anaerobic glycolysis (lactate production) and mitochondrial oxidation (TCA cycle entry).
Unlike Glucose (U-13C), which labels the entire glycolytic backbone, or Pyruvate (1-13C), which loses its label as
Mechanistic Basis & Tracer Logic
Why L-Alanine (3-13C)?
The utility of L-Alanine (3-13C) rests on its direct conversion to Pyruvate (3-13C) via Alanine Transaminase (ALT/GPT), effectively bypassing upstream glycolysis (HK, PFK, PK). This allows researchers to decouple mitochondrial function from glycolytic rate limitations.
Atom Mapping & Metabolic Fate[1]
-
Tracer: L-Alanine (Methyl-
) -
Step 1 (Cytosol): Converted to Pyruvate (3-13C) .
-
Fate A (Anaerobic): Reduced by LDH to Lactate (3-13C) (M+1).
-
Fate B (Oxidative - PDH): Enters mitochondria. PDH decarboxylates C1 (unlabeled). The labeled C3 becomes C2 of Acetyl-CoA (2-13C) .
-
Fate C (Anaplerotic - PC): Carboxylated by Pyruvate Carboxylase to Oxaloacetate (3-13C) .
Pathway Visualization
The following diagram illustrates the differential labeling patterns generated by L-Alanine (3-13C).
Caption: Atom mapping of L-Alanine (3-13C). Note that unlike 1-13C tracers, the 3-13C label is retained in Acetyl-CoA, allowing TCA cycle flux quantification.
Experimental Design Strategy
A. Tracer Concentration & Media[2]
-
Base Medium: DMEM or RPMI lacking Pyruvate and Alanine.
-
Tracer Addition: Supplement with 0.5 mM – 2.0 mM L-Alanine (3-13C) .
-
Note: Physiological alanine is ~0.3-0.5 mM. Using 1-2 mM ensures the tracer dominates the intracellular pool, driving isotopic steady state (ISS).
-
-
Glucose Context: Perform in standard (5-10 mM) or low glucose to force reliance on amino acid oxidation.
B. Time Course vs. Steady State
-
Isotopic Steady State (ISS): 12–24 hours. Best for determining relative pathway activity (PC vs. PDH ratio).
-
Dynamic Flux (Kinetic): 15, 30, 60 minutes. Required for calculating absolute flux rates (moles/cell/hour).
Protocol: Sample Preparation (Adherent Cells)
Objective: Quench metabolism instantly and extract polar metabolites without degradation.
-
Quenching:
-
Place culture plates on dry ice or a cooling block (-80°C) immediately upon removal from the incubator.
-
Aspirate media completely.
-
Wash: 1x with ice-cold PBS (optional, but removes extracellular tracer; perform rapidly <5 sec).
-
-
Extraction:
-
Add 1 mL Extraction Solvent (80% Methanol / 20% Water, pre-chilled to -80°C).
-
Incubate at -80°C for 15 minutes.
-
Scrape cells using a cell lifter; transfer suspension to a clean Eppendorf tube.
-
-
Clarification:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to a new glass vial for LC-MS.
-
Optional: Dry down under nitrogen flow and reconstitute in 100 µL water for higher concentration.
-
Protocol: LC-MS/MS Acquisition
System: UHPLC coupled to Q-Exactive (Orbitrap) or Triple Quadrupole (QqQ). Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar organic acids and amino acids.
LC Parameters (ZIC-pHILIC Column)
| Parameter | Setting |
| Column | Merck SeQuant ZIC-pHILIC (150 x 2.1 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Carbonate, pH 9.0 (Water) |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 0.15 mL/min |
| Gradient | 80% B (0 min) |
MS Parameters (Negative Mode)
-
Resolution: 70,000 (at m/z 200)
-
Scan Range: m/z 70 – 1000
-
Key Metabolites to Monitor:
| Metabolite | Formula (Unlabeled) | m/z (M+0) | m/z (M+1) | m/z (M+2) |
| Pyruvate | C3H3O3 | 87.008 | 88.011 | 89.015 |
| Lactate | C3H5O3 | 89.024 | 90.027 | 91.031 |
| Alanine | C3H6NO2 | 88.040 | 89.043 | 90.047 |
| Citrate | C6H7O7 | 191.019 | 192.022 | 193.026 |
| Aspartate | C4H6NO4 | 132.030 | 133.033 | 134.036 |
| Glutamate | C5H8NO4 | 146.045 | 147.049 | 148.052 |
Data Analysis & Interpretation
A. Calculating Mass Isotopomer Distribution (MID)
For each metabolite, calculate the fractional abundance of each isotopologue (
B. The "PC vs. PDH" Split
This is the critical readout for this tracer.
-
PDH Flux: Pyruvate (3-13C)
Acetyl-CoA (2-13C). -
PC Flux: Pyruvate (3-13C)
Oxaloacetate (3-13C).-
Condenses with unlabeled Acetyl-CoA (assuming low glucose labeling).
-
Result: Citrate M+1.
-
Wait—both give M+1 Citrate? How do we distinguish? We distinguish them by looking at Aspartate (a surrogate for Oxaloacetate) and Glutamate (a surrogate for Alpha-Ketoglutarate).
-
Aspartate M+1: Indicates direct carboxylation via PC (Pyruvate
OAA Aspartate). -
Glutamate M+1 (vs M+2/M+3): Requires cycling. If PDH is active, the label moves from Citrate
Alpha-KG Glutamate. -
Advanced Calculation: The ratio of Aspartate M+1 / Glutamate M+1 (normalized to input enrichment) provides the Anaplerosis/Oxidation index.
C. Troubleshooting
-
Low Enrichment: If Alanine M+1 in cells is <50%, increase media concentration or check for endogenous alanine production (autophagy).
-
Back-Exchange: Label from Alanine can move back to Glucose via gluconeogenesis in hepatocytes. Check Glucose M+1 in the media.
References
-
Metabolic Flux Analysis Fundamentals
-
Alanine Tracing Mechanisms
- Bégué, A., et al. (2019). Metabolic Flux Analysis with 13C-Labeling Experiments. Methods in Molecular Biology.
-
Differenti
- Cheng, T., et al. (2011). Pyruvate carboxylase and pyruvate dehydrogenase flux in perfused liver. Journal of Biological Chemistry.
-
LC-MS Protocols for Polar Metabolites
- Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry.
Sources
- 1. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flux through hepatic pyruvate carboxylase and phosphoenolpyruvate carboxykinase detected by hyperpolarized 13C magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 7. Comparison of Kinetic Models for Analysis of Pyruvate-to-Lactate Exchange by Hyperpolarized 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Metabolic Profiling using L-Alanine (3-13C)
Executive Summary
This guide details the experimental design, execution, and analysis of metabolic tracer studies using L-Alanine (3-13C) . Unlike universally labeled tracers, the specific 3-carbon labeling of alanine provides a high-fidelity probe for quantifying gluconeogenesis , pyruvate cycling , and the anaplerotic flux into the TCA cycle.
This protocol is designed for drug development professionals and metabolic researchers seeking to validate therapeutic targets in metabolic diseases (Type 2 Diabetes, NASH) and oncology (Warburg effect modulation).
Mechanistic Basis & Tracer Fate[1][2]
Why L-Alanine (3-13C)?
L-Alanine (3-13C) enters the metabolic pool primarily via Alanine Transaminase (ALT) , converting directly to Pyruvate (3-13C) . This bypasses the upstream glycolytic regulation (Hexokinase/PFK), allowing direct interrogation of the mitochondrial intersection.
The Fate of Carbon-3
The position of the 13C label (Methyl group) is critical for distinguishing metabolic fates:
-
Gluconeogenesis (Cahill Cycle): Pyruvate (3-13C) is carboxylated by Pyruvate Carboxylase (PC) to Oxaloacetate (3-13C), eventually forming Glucose labeled at C1 and C6.
-
Oxidative Phosphorylation: Pyruvate (3-13C) is decarboxylated by Pyruvate Dehydrogenase (PDH) to form Acetyl-CoA (2-13C). The label moves from the methyl of pyruvate to the methyl of Acetyl-CoA, entering the TCA cycle as Citrate (2-13C).
Pathway Visualization
The following diagram illustrates the differential routing of the 13C label, essential for interpreting Mass Isotopomer Distribution (MID) data.
Figure 1: Metabolic fate of L-Alanine (3-13C).[1] The label tracks PC vs. PDH activity ratios, a key metric in metabolic disease research.
Experimental Design: In Vivo (Mouse Model)
To achieve "metabolic steady state," a constant infusion is preferred over bolus injections for flux calculations.
A. Pre-Study Considerations
-
Animal State: Fasted (6h or overnight) to maximize gluconeogenic flux.
-
Catheterization: Jugular vein catheterization (JVC) is recommended for stress-free infusion. Tail vein infusion requires restraint, which spikes catecholamines and alters hepatic glucose output.
B. Infusion Protocol
| Parameter | Specification | Rationale |
| Tracer | L-Alanine (3-13C), 99% enrichment | High purity required to minimize background noise. |
| Vehicle | Sterile Saline (0.9% NaCl) | Isotonic delivery. |
| Prime Dose | 40 μmol/kg (Bolus) | Rapidly brings the plasma pool to isotopic equilibrium. |
| Infusion Rate | 0.8 - 1.2 μmol/kg/min | Maintains steady-state enrichment (Target: 2-5% MPE). |
| Duration | 90 - 120 minutes | Sufficient time for label incorporation into Glucose and TCA intermediates. |
| Sampling | Terminal: Cardiac PunctureTimecourse: Tail nick (10 μL) | Terminal blood provides volume for comprehensive metabolomics; tail nick allows kinetic curve validation. |
Analytical Protocol: GC-MS Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis due to its high sensitivity for small polar metabolites and robust spectral libraries.
A. Sample Preparation (Plasma)[3][4]
-
Collection: Collect 20 μL plasma into EDTA tubes on ice.
-
Extraction: Add 200 μL cold Methanol (-20°C). Vortex 30s. Centrifuge 10 min @ 14,000g (4°C).
-
Drying: Transfer supernatant to a glass vial. Evaporate to dryness under N2 stream or SpeedVac.
B. Derivatization (TBDMS Method)
The tert-butyldimethylsilyl (TBDMS) derivative is chosen over TMS because it produces a dominant
-
Reagent: Add 50 μL MTBSTFA + 1% TBDMCS .
-
Solvent: Add 50 μL Acetonitrile (anhydrous).
-
Incubation: Cap and heat at 70°C for 60 minutes .
-
Transfer: Transfer to GC autosampler vials with glass inserts.
C. GC-MS Acquisition Parameters
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25μm).
-
Carrier Gas: Helium, 1.0 mL/min constant flow.[2]
-
Inlet: 250°C, Split mode (1:10 to 1:50 depending on sensitivity).
-
Oven Program:
-
Initial: 100°C (hold 1 min)
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 25°C/min to 300°C (hold 5 min)
-
-
MS Mode: SIM (Selected Ion Monitoring) and Scan (for ID).
D. Target Ions (SIM Table)
Note: TBDMS derivatives lose a tert-butyl group (M-57). Mass shifts are due to 13C incorporation.
| Metabolite | Derivative | Formula (Derivative) | Target Ion (M0) | Target Ion (M1) | Retention Time (Approx) |
| Alanine | di-TBDMS | 260 | 261 | 9.5 min | |
| Lactate | di-TBDMS | 261 | 262 | 9.8 min | |
| Pyruvate | oxime-di-TBDMS* | Requires oximation | 174 | 175 | 8.2 min |
| Glucose | penta-TBDMS | (Multiple peaks) | 319 | 320 | 18-20 min |
Critical QC Note: Alanine M1 (261) shares a mass with Lactate M0 (261). Baseline chromatographic separation is mandatory. If peaks overlap, integration will be erroneous.
Data Analysis & Flux Calculation
A. Mass Isotopomer Distribution (MID)
Calculate the fractional abundance (
B. Molar Percent Enrichment (MPE)
Note: Correct for natural isotope abundance (C, H, N, Si, O) using a correction matrix algorithm (e.g., IsoCor or manually via linear algebra).C. Calculating Gluconeogenesis (GNG)
The contribution of Alanine to the Glucose pool is estimated by the enrichment ratio. Since 2 Alanines form 1 Glucose:
Troubleshooting & QC
Workflow Diagram
Figure 2: End-to-end experimental workflow for L-Alanine (3-13C) tracer analysis.
Common Pitfalls
-
Incomplete Derivatization: Moisture in the sample prevents TBDMS formation. Solution: Ensure samples are completely dry and use anhydrous solvents.
-
Peak Overlap: Alanine/Lactate co-elution. Solution: Optimize GC oven ramp rate (slower ramp at 100-150°C).
-
Low Enrichment: Infusion rate too low or animal not fasted. Solution: Verify catheter patency and fasting protocol.
References
-
Hiller, K., et al. (2009). "Metabolic flux analysis using stable isotopes." Nature Protocols. [Link]
-
Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. [Link]
-
Yang, C., et al. (2009). "13C Metabolic Flux Analysis of Tumor Energy Metabolism." Metabolic Engineering. [Link]
Sources
- 1. NMR spectroscopic study on the metabolic fate of [3-(13)C]alanine in astrocytes, neurons, and cocultures: implications for glia-neuron interactions in neurotransmitter metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Dilution in L-Alanine (3-13C) Experiments
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing L-Alanine (3-13C) in isotopic dilution experiments. This resource is designed to offer practical, field-proven insights to anticipate and resolve common challenges.
Isotope dilution is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled compound (internal standard) to a sample.[1] By measuring the ratio of the labeled to the unlabeled native analyte, precise quantification can be achieved, even with incomplete sample recovery. L-Alanine (3-13C) is a frequently used tracer in metabolic studies to probe pathways such as gluconeogenesis and the tricarboxylic acid (TCA) cycle.[2][3]
This guide provides a structured approach to troubleshooting common issues encountered during these experiments, from initial sample preparation to final data analysis.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for L-Alanine is non-linear. What are the potential causes?
A non-linear calibration curve can arise from several factors. It's often observed in isotope dilution experiments and can be addressed through polynomial fitting.[1] Potential causes include:
-
Isotopic Contribution from the Analyte to the Standard: The naturally occurring isotopes in the unlabeled L-Alanine can contribute to the signal of the labeled standard, especially at high analyte concentrations.
-
Isotopic Impurity of the Standard: The L-Alanine (3-13C) standard may contain a small percentage of unlabeled L-Alanine.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
Q2: I'm observing unexpected isotopic enrichment values. What should I investigate?
Inaccurate isotopic enrichment calculations can stem from both experimental and data processing errors. Key areas to check include:
-
Purity of the Labeled Standard: Verify the isotopic enrichment of the L-Alanine (3-13C) standard provided by the manufacturer. This value is crucial for accurate calculations.[4]
-
Background Interference: Co-eluting compounds with similar mass-to-charge ratios can interfere with the measurement of either the labeled or unlabeled alanine.
-
Incorrect Data Analysis: Ensure that the calculations correctly account for the natural abundance of isotopes in both the analyte and the standard.[5]
Q3: How can I minimize matrix effects in my biological samples (e.g., plasma, tissue homogenates)?
Matrix effects, which are the suppression or enhancement of ionization by other components in the sample, are a common challenge in LC-MS analysis.[6][7][8][9] Strategies to mitigate these effects include:
-
Effective Sample Preparation: Implement robust protein precipitation and extraction protocols to remove interfering substances.[10][11][12]
-
Chromatographic Separation: Optimize the liquid chromatography method to ensure that L-Alanine is well-separated from potentially interfering matrix components.[13]
-
Use of a Stable Isotope-Labeled Internal Standard: This is a primary advantage of the isotope dilution method, as the co-eluting labeled standard experiences similar matrix effects as the native analyte, thus correcting for variations in ionization efficiency.[7]
In-Depth Troubleshooting Guides
Section 1: Sample Preparation and Extraction
Issue: Low or inconsistent recovery of L-Alanine from the sample matrix.
-
Causality: Inefficient extraction can lead to an underestimation of the true analyte concentration. The interaction of the amino acid with matrix components can hinder its complete removal.
-
Troubleshooting Protocol:
-
Optimize Extraction Solvent: Test different solvent systems. A common starting point for amino acids is a protein precipitation step with an organic solvent like acetonitrile or methanol, followed by extraction with an aqueous buffer.
-
Evaluate pH: The extraction efficiency of amino acids is pH-dependent due to their zwitterionic nature. Adjusting the pH of the extraction buffer can improve recovery.
-
Incorporate a Homogenization Step: For tissue samples, ensure complete homogenization to release the analyte from the cells.
-
Spike Before Extraction: To accurately assess recovery, add a known amount of a different, but structurally similar, isotopically labeled amino acid standard before the extraction process and monitor its recovery.
-
Section 2: LC-MS/MS Analysis
Issue: Poor peak shape or resolution for L-Alanine.
-
Causality: Suboptimal chromatographic conditions can lead to peak tailing, fronting, or co-elution with interfering compounds, all of which compromise accurate quantification.
-
Troubleshooting Protocol:
-
Mobile Phase Optimization: Adjust the mobile phase composition and gradient. For polar compounds like alanine, HILIC (Hydrophilic Interaction Liquid Chromatography) can be an effective alternative to reversed-phase chromatography.
-
Column Selection: Ensure the column chemistry is appropriate for amino acid analysis. Specialized amino acid analysis columns are available.[13]
-
Sample Diluent: The solvent used to dissolve the final extract for injection should be compatible with the initial mobile phase to prevent peak distortion.[14]
-
Issue: Inconsistent or low signal intensity.
-
Causality: This can be due to issues with the mass spectrometer's ion source or detector, as well as the presence of ion-suppressing agents in the sample.
-
Troubleshooting Protocol:
-
Ion Source Cleaning: Regularly clean the ion source components as per the manufacturer's instructions to remove accumulated contaminants.
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated.
-
Investigate Matrix Effects: As detailed in the FAQ section, perform experiments to assess and mitigate matrix effects.
-
Section 3: Data Analysis and Quantification
Issue: High variability in calculated concentrations between replicate injections.
-
Causality: This can be a result of carryover from previous injections, inconsistent integration of chromatographic peaks, or instability of the analyte in the autosampler.
-
Troubleshooting Protocol:
-
Optimize Autosampler Wash: Use a strong solvent in the autosampler wash routine to minimize carryover between injections.
-
Standardize Peak Integration: Use a consistent set of integration parameters for all peaks to ensure reproducibility.
-
Assess Analyte Stability: If samples are left in the autosampler for an extended period, degradation may occur. Test for stability by re-injecting a sample after a set time interval.
-
Issue: The calculated isotopic enrichment does not match theoretical expectations in metabolic labeling experiments.
-
Causality: This can indicate issues with the metabolic model, the assumption of isotopic steady-state, or measurement errors.[15]
-
Troubleshooting Protocol:
-
Verify Isotopic Steady State: In metabolic flux analysis, it's often assumed that the system has reached an isotopic steady state.[15] To verify this, collect samples at multiple time points to ensure the labeling pattern is stable.
-
Re-evaluate the Metabolic Model: The metabolic model used for flux calculations may be incomplete or contain incorrect assumptions.[16][17]
-
Check for Contamination: Contamination with unlabeled L-Alanine from external sources can dilute the isotopic enrichment.
-
Data and Workflow Visualization
Table 1: Key Mass Spectrometry Parameters for L-Alanine (3-13C) Analysis
| Parameter | Unlabeled L-Alanine (M) | L-Alanine (3-13C) (M+1) |
| Chemical Formula | C3H7NO2 | C2¹³CH7NO2 |
| Monoisotopic Mass | 89.0477 g/mol | 90.0510 g/mol |
| Typical Precursor Ion [M+H]⁺ | m/z 90.055 | m/z 91.058 |
| Example Product Ion | m/z 44.050 (from loss of COOH) | m/z 44.050 or m/z 45.053 |
Note: Exact m/z values may vary slightly depending on the instrument and its calibration.
Experimental Workflow for Isotopic Dilution Analysis
Caption: Troubleshooting Decision Tree.
References
-
Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. [Link]
-
Wikipedia. Isotope dilution. [Link]
-
Larivière, D., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]
-
van Winden, W. A., Verheijen, P. J., & Heijnen, J. J. (2001). Possible pitfalls of flux calculations based on (13)C-labeling. Metabolic Engineering, 3(2), 151-162. [Link]
-
Hui, S., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]
-
Chikaraishi, Y., et al. (2009). and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Geochimica et Cosmochimica Acta, 73(13), A215. [Link]
-
Williams, K. E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(3), 587-606. [Link]
-
Rantanen, A., et al. (2008). LC-MS/MS spectra the mixture of 1-13 C/3-13 C-labelled alanine +.... Metabolomics, 4(3), 244-251. [Link]
-
Clendinen, C. S., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4309-4315. [Link]
-
Wang, J., et al. (2014). Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder. Journal of Chromatography B, 944, 105-111. [Link]
-
Zhang, T., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233. [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]
-
Wang, L., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Metabolites, 13(4), 548. [Link]
-
Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 35(7), 458-466. [Link]
-
Rodríguez-González, V., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Rapid Communications in Mass Spectrometry, 28(15), 1667-1674. [Link]
-
IAEA. (1979). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
ResearchGate. What is the official method for sample preparation of amino acids analysis in grains by LC-MS?. [Link]
-
Eriksson, K. M., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology, 18(4), e1009993. [Link]
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. [Link]
-
An, M., & Wu, Y. (2017). Matrix Effects and Application of Matrix Effect Factor. Journal of AOAC INTERNATIONAL, 100(6), 1545-1549. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
Ma, F., et al. (2014). Isotopically nonstationary 13C flux analysis of changes in Arabidopsis thaliana leaf metabolism due to high light acclimation. Proceedings of the National Academy of Sciences, 111(47), 16915-16920. [Link]
-
Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. [Link]
-
Fudge, A. (1979). ISOTOPE DILUTION ANALYSIS. Atomic Energy Research Establishment. [Link]
-
TMIC Li Node. Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. [Link]
Sources
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. isotope.com [isotope.com]
- 4. isotope.com [isotope.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. welch-us.com [welch-us.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nebiolab.com [nebiolab.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Possible pitfalls of flux calculations based on (13)C-labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Signal Enhancement for L-Alanine (3-13C) NMR
Welcome to the Advanced NMR Applications Support Hub. Subject: Optimization of Signal-to-Noise Ratio (SNR) for L-Alanine (3-13C). Ticket Priority: High (Methodology Optimization). Assigned Specialist: Senior Application Scientist.
Introduction: The Physics of Sensitivity
You are working with L-Alanine (3-13C) . Unlike natural abundance experiments, you have a massive advantage: the methyl carbon (C3) is isotopically enriched. However, researchers often fail to maximize this advantage because they treat the methyl group like a quaternary carbon.
The methyl group of alanine possesses unique relaxation properties due to its rapid rotation and three attached protons. To maximize SNR, we must exploit three physical levers: Nuclear Overhauser Effect (NOE) , Relaxation Dynamics (
This guide is structured to take you from standard optimization to advanced hyperpolarization.
Module 1: The Foundation (Sample & Hardware)
Before touching the console, ensure the physical sample is optimized. 50% of SNR losses occur here.
Concentration & Viscosity
-
The Rule: SNR scales linearly with concentration but as the square root of scan number (
). Doubling concentration is equivalent to running the experiment 4x longer. -
Solvent Choice: Use low-viscosity solvents (e.g.,
or ) where possible. High viscosity slows molecular tumbling ( ), broadening lines and reducing peak height. -
Mass-Limited Samples: If you have <5 mg of material, do not dilute it into a standard 5mm tube (600 µL). Use a Shigemi tube or a 3mm cryoprobe match. This confines the sample to the active coil volume [1].[1]
The Hardware Factor
| Hardware Component | SNR Gain Factor | Mechanism |
| Room Temp Probe | 1.0x | Baseline. |
| CryoProbe (He-cooled) | ~4.0x | Reduces thermal noise in the coil/pre-amp. |
| Shigemi Tube | ~2.5x (Mass limited) | Matches magnetic susceptibility, concentrates sample in active volume. |
| Isotopic Enrichment | ~90x | 1.1% Natural Abundance vs. ~99% Enrichment. |
Module 2: Acquisition Strategy (Pulse Sequences & NOE)
This is where most users misconfigure their experiments. You are detecting the methyl carbon (C3) .[2]
The NOE Advantage
The methyl carbon is attached to three protons (
-
Theoretical Max Enhancement:
. -
Result: Your signal can be 3x stronger (1 +
) compared to an experiment without NOE [2].
Pulse Sequence Selection Strategy
Do not use a generic carbon sequence. Select based on your need for Quantification vs. Sensitivity .
Figure 1: Decision matrix for selecting the correct decoupling scheme. For maximum SNR, Power Gated (NOE) is mandatory.
Parameter Optimization Protocol
For L-Alanine (3-13C), the methyl relaxation is faster than carbonyls.
-
Pulse Angle: Use 30° pulses (zg30). This allows for a shorter relaxation delay (
) compared to 90° pulses, significantly increasing scans per hour [3]. -
Relaxation Delay (
):-
Methyl
: Typically 1.5s – 3.0s (depending on field/viscosity). -
Setting: Set
(approx 3-5 seconds) for optimum SNR per unit time. -
Warning: If you need to integrate the C1 (Carbonyl) vs C3 (Methyl), you must wait for the C1 to relax (>20s), which kills SNR efficiency.
-
-
Acquisition Time (
): Keep it short (approx 0.8 - 1.0s) to avoid recording noise after the FID has decayed.
Module 3: The "Nuclear" Option (Dissolution DNP)
If standard NMR is insufficient (e.g., detecting metabolic flux in real-time), you must move to Dissolution Dynamic Nuclear Polarization (d-DNP) . L-Alanine is a "hero" molecule for this technique [4].
The Mechanism
DNP transfers polarization from unpaired electrons (in a radical) to the
The L-Alanine DNP Workflow
This requires a polarizer (e.g., HyperSense or SpinLab).
Figure 2: The d-DNP workflow. Speed is critical in Steps 2 and 3 to prevent
Critical DNP Parameters
-
Radical: Trityl radicals (e.g., OX063) are preferred for Carboxyl (C1) detection, but for 3-13C (Methyl) , broad-line radicals like TEMPO are often more effective due to the direct interaction with methyl protons [5].
-
Transfer Time: The hyperpolarized state decays with
. For methyl alanine, you have ~15-30 seconds before the signal vanishes. Automated injection is mandatory.
Troubleshooting & FAQ
Q1: My methyl peak is a quartet, not a singlet. Why?
A: Your proton decoupling is off. The C3 carbon is coupled to 3 protons (
-
Fix: Ensure your pulse program is zgpg30 (Bruker) or equivalent. Check that the decoupler channel (O2) is centered on protons and the power (pl12 or similar) is sufficient.
Q2: I see the methyl signal, but the baseline is rolling/wavy. A: This is often caused by "acoustic ringing" or dead-time issues, common with high-signal samples (like enriched alanine).
-
Fix: Increase the pre-scan delay (DE) slightly. Apply backward linear prediction (Linear Prediction of first few points) during processing.
Q3: Can I quantify the enrichment level using this method? A: Not with NOE enhancement enabled. NOE is variable.
-
Fix: Switch to Inverse Gated Decoupling (zgig). Set
(approx 15-20s). Compare the integral of the 3-13C peak to a known internal standard concentration.
Q4: The signal is negative (inverted). A: This is a phase correction issue or a specific NOE anomaly (rare in small molecules like alanine).
-
Fix: Apply automatic phase correction (apk). If using DNP, the signal can be inverted depending on the microwave frequency used for polarization (Positive vs. Negative spin temperature).
References
-
Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]
-
Reich, H. J. (2020). The Nuclear Overhauser Effect. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved from [Link]
-
University of Chicago NMR Facility. (2020). Optimized Default 13C Parameters. Retrieved from [Link]
-
Dey, A., et al. (2022). Fine optimization of a dissolution-DNP experimental setting for 13C NMR of metabolic samples. Magnetic Resonance.[1][3][4][5][6][7][8][9][10][11] Retrieved from [Link]
-
NIH/PubMed. (2025). Stable electron-irradiated [1-13C]alanine radicals for metabolic imaging with dynamic nuclear polarization. Retrieved from [Link]
Sources
- 1. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 2. gmclore.org [gmclore.org]
- 3. mr.au.dk [mr.au.dk]
- 4. reddit.com [reddit.com]
- 5. Optimizing SNR for multi‐metabolite hyperpolarized carbon‐13 MRI using a hybrid flip‐angle scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mr.copernicus.org [mr.copernicus.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Stable electron-irradiated [1-13C]alanine radicals for metabolic imaging with dynamic nuclear polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 10. DNP-enhanced NMR Visualises 13C-13C Correlations on Catalyst Surface | Bruker [bruker.com]
- 11. In operando 13C NMR investigations of carbon | Bruker [bruker.com]
L-ALANINE (3-13C) Technical Support Center: A Guide to Purity and Experimental Integrity
Welcome to the technical support center for L-ALANINE (3-13C). This guide is designed for researchers, scientists, and drug development professionals to ensure the highest level of purity and mitigate potential contaminants in your experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and maintain the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common inquiries regarding the quality and handling of L-ALANINE (3-13C).
Q1: What are the critical purity specifications for L-ALANINE (3-13C) that I should be aware of?
A1: The utility of L-ALANINE (3-13C) as a tracer is directly dependent on its purity. There are three primary specifications to consider:
-
Isotopic Purity: This refers to the percentage of molecules in which the C3 carbon is indeed a 13C isotope. For most metabolic studies, an isotopic purity of ≥99% is recommended to ensure a strong and unambiguous signal.
-
Chemical Purity: This measures the presence of any non-alanine chemical entities. High chemical purity (typically ≥98%) is crucial to prevent the introduction of confounding variables into your experimental system. Impurities can arise from the synthesis process or degradation.
-
Enantiomeric Purity: L-Alanine is a chiral molecule, existing as L- and D-enantiomers. Since biological systems are highly stereospecific, using the correct enantiomer is critical. For studies involving mammalian systems, the L-enantiomer is almost always required. The presence of the D-enantiomer can lead to erroneous results. Enantiomeric purity should ideally be >99%.
Q2: How should I properly store my L-ALANINE (3-13C) to maintain its purity?
A2: Proper storage is vital to prevent degradation. L-alanine is a relatively stable amino acid, but adherence to best practices is recommended. Store the solid compound in a cool, dark, and dry place. A desiccator at room temperature is generally sufficient. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) can be considered, especially if the compound is in solution. Always refer to the manufacturer's specific storage recommendations.
Q3: Can the 13C label in L-ALANINE (3-13C) "scramble" or move to other positions in the molecule?
A3: Isotopic scrambling, the migration of an isotope from its intended position, is a potential concern with some labeled compounds. While L-alanine is generally stable, scrambling in the 2-butyl-2,3-(13)C(2) cation has been observed, suggesting that under certain chemical conditions, rearrangements can occur.[1] However, under typical biological and analytical conditions for metabolic tracing, significant scrambling of the 13C label from the C3 position of L-alanine is not a common issue. It is more of a consideration during the chemical synthesis of the tracer.
Q4: What is the impact of isotopic and chemical impurities on my experimental results?
A4: The impact can be significant:
-
Low Isotopic Purity: This will dilute your labeled signal, making it harder to detect and quantify metabolic flux. It can lead to an underestimation of the contribution of your tracer to downstream metabolites.
-
Chemical Impurities: These can have unpredictable effects. Some impurities might be metabolically inert, while others could be toxic to your cells or interfere with the metabolic pathways you are studying. Unlabeled amino acids present as impurities can also interfere with analysis.[]
-
Enantiomeric Impurities (D-Alanine): The presence of D-alanine in a study focused on L-alanine metabolism can be highly problematic. D-amino acids are not typically metabolized by the same pathways as L-amino acids in mammals and can even be toxic or have off-target effects.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when using L-ALANINE (3-13C).
Issue 1: Unexpected Peaks in NMR or Mass Spectrometry Analysis of the Tracer
Potential Cause 1: Chemical Impurities from Synthesis
-
Rationale: The synthesis of isotopically labeled compounds can sometimes result in side products or the carryover of starting materials and reagents.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): The CoA provided by the manufacturer should detail the chemical purity and the methods used for its determination.
-
Perform High-Resolution Mass Spectrometry (HRMS): This can help identify the molecular formulas of the impurity peaks.
-
Conduct 1H and 13C NMR Spectroscopy: Compare the spectra to reference spectra of L-alanine and common laboratory solvents or reagents. Databases of NMR chemical shifts for common impurities can be invaluable for this purpose.[3]
-
Contact the Manufacturer: If you suspect a synthesis-related impurity, contact the supplier's technical support with your data.
-
Potential Cause 2: Degradation Products
-
Rationale: Although relatively stable, L-alanine can degrade under harsh conditions (e.g., high heat, extreme pH, presence of reactive species). Degradation can lead to a variety of smaller molecules. For instance, in the presence of carbohydrates, degradation products like glyoxal and pyruvaldehyde can form.[4]
-
Troubleshooting Steps:
-
Assess Storage Conditions: Ensure the compound has been stored correctly, away from light, heat, and moisture.
-
Analyze by LC-MS: Liquid chromatography coupled with mass spectrometry is a powerful tool for separating and identifying degradation products.
-
Consider Your Experimental Conditions: If the tracer is subjected to harsh chemical treatments before or during your experiment, consider if these conditions could be causing degradation.
-
Issue 2: Lower Than Expected Isotopic Enrichment in Downstream Metabolites
Potential Cause 1: Low Isotopic Purity of the Tracer
-
Rationale: If the starting material has a lower isotopic purity than specified, the level of 13C incorporation into downstream metabolites will be proportionally lower.
-
Troubleshooting Steps:
-
Verify Isotopic Purity: Use mass spectrometry to determine the ratio of the M+1 (13C-labeled) to M+0 (unlabeled) L-alanine.
-
Consult the CoA: Cross-reference your findings with the isotopic purity stated on the Certificate of Analysis.
-
Potential Cause 2: Presence of Unlabeled L-Alanine in the Experimental System
-
Rationale: The presence of endogenous, unlabeled L-alanine in your cells or culture medium will dilute the 13C-labeled tracer, leading to lower observed enrichment.
-
Troubleshooting Steps:
-
Use Alanine-Free Medium: When possible, use a custom medium that lacks unlabeled alanine.
-
Account for Endogenous Pools: Be aware that cells can synthesize alanine de novo from pyruvate.[5] This newly synthesized, unlabeled alanine will dilute the tracer pool.
-
Pre-incubation/Adaptation: Allow cells to adapt to the custom medium for a period before introducing the tracer to deplete intracellular stores of unlabeled alanine.
-
Issue 3: Inconsistent or Non-reproducible Results
Potential Cause 1: Enantiomeric Impurity
-
Rationale: If different batches of the tracer have varying levels of D-alanine contamination, this can lead to significant variability in experimental outcomes.
-
Troubleshooting Steps:
-
Perform Chiral Chromatography: Use a chiral column with HPLC or GC to separate and quantify the L- and D-enantiomers.
-
Source High-Purity Enantiomers: Ensure you are purchasing L-ALANINE (3-13C) from a reputable supplier with stringent quality control for enantiomeric purity.
-
Potential Cause 2: Improper Sample Handling and Preparation
-
Rationale: Inconsistent sample handling can introduce variability. This includes issues with weighing, dissolution, and storage of stock solutions.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental steps are standardized and documented.
-
Prepare Fresh Solutions: Prepare stock solutions of the tracer fresh for each experiment, if possible. If storing solutions, validate their stability over time.
-
Use Calibrated Equipment: Ensure balances and pipettes are properly calibrated.
-
Section 3: Experimental Protocols for Quality Control
To ensure the integrity of your experiments, it is crucial to have robust quality control procedures in place.
Protocol 1: Determination of Isotopic and Chemical Purity by LC-MS
Objective: To quantify the isotopic enrichment and assess the chemical purity of L-ALANINE (3-13C).
Materials:
-
L-ALANINE (3-13C) sample
-
Unlabeled L-alanine standard
-
LC-MS grade water and acetonitrile
-
Formic acid
-
High-resolution mass spectrometer coupled to a liquid chromatograph
Method:
-
Sample Preparation:
-
Prepare a stock solution of L-ALANINE (3-13C) in LC-MS grade water at a concentration of 1 mg/mL.
-
Prepare a serial dilution of the stock solution to create a calibration curve.
-
Prepare a similar stock solution and calibration curve for the unlabeled L-alanine standard.
-
-
LC Separation:
-
Use a suitable column for amino acid analysis (e.g., a C18 or HILIC column).
-
Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
-
MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data in full scan mode to detect all ions.
-
For L-alanine, the expected m/z for the unlabeled (M+0) protonated molecule is 90.055, and for the 13C-labeled (M+1) molecule is 91.058.
-
-
Data Analysis:
-
Integrate the peak areas for the M+0 and M+1 ions of L-alanine.
-
Calculate the isotopic purity as: (Area(M+1) / (Area(M+0) + Area(M+1))) * 100%.
-
Analyze the chromatogram for any additional peaks, which would indicate chemical impurities. Quantify these based on their peak area relative to the L-alanine peak.
-
Protocol 2: Assessment of Enantiomeric Purity by Chiral HPLC
Objective: To determine the percentage of D-alanine in a sample of L-ALANINE (3-13C).
Materials:
-
L-ALANINE (3-13C) sample
-
Racemic D,L-alanine standard
-
Chiral HPLC column
-
Mobile phase (e.g., copper (II) sulfate solution, or as recommended by the column manufacturer)
-
HPLC system with a UV detector
Method:
-
Sample Preparation:
-
Dissolve the L-ALANINE (3-13C) sample in the mobile phase to a known concentration.
-
Dissolve the racemic D,L-alanine standard in the mobile phase.
-
-
HPLC Analysis:
-
Inject the racemic standard to determine the retention times for D- and L-alanine.
-
Inject the L-ALANINE (3-13C) sample.
-
-
Data Analysis:
-
Integrate the peak areas for the L- and D-enantiomers in your sample chromatogram.
-
Calculate the enantiomeric purity as: (Area(L-alanine) / (Area(L-alanine) + Area(D-alanine))) * 100%.
-
Section 4: Visualizing Workflows and Purity Concepts
Diagram 1: Troubleshooting Workflow for Purity Issues
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
Diagram 2: Key Purity Parameters for L-ALANINE (3-13C)
Caption: The three pillars of L-ALANINE (3-13C) tracer purity.
Section 5: Quantitative Data Summary
Table 1: Typical Purity Specifications for High-Quality L-ALANINE (3-13C)
| Parameter | Specification | Recommended Analytical Method |
| Isotopic Purity | ≥ 99 atom % 13C | Mass Spectrometry (MS) |
| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) |
| Enantiomeric Purity | > 99% L-enantiomer | Chiral Chromatography (HPLC or GC) |
Table 2: Common Potential Contaminants and their Origin
| Contaminant | Potential Origin | Recommended Detection Method |
| Unlabeled L-Alanine | Incomplete labeling during synthesis | Mass Spectrometry |
| D-Alanine | Racemization during synthesis or starting material impurity | Chiral Chromatography |
| Other Amino Acids | Byproducts of synthesis | HPLC, LC-MS, NMR |
| Residual Solvents | Synthesis and purification process | NMR, Gas Chromatography (GC) |
| Degradation Products | Improper storage or handling | LC-MS |
References
-
ChemRxiv. (2023). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation of Amines with 13CO2. [Link]
-
National Center for Biotechnology Information. (2015). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]
-
SciSpace. (2017). Synthesis of 13C labeled β-cyano-ʟ-alanine. [Link]
-
PubMed. (2004). Isotopic scrambling in Di-13C-labeled 2-butyl cation: evidence for a protonated cyclopropane intermediate. [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
ACS Publications. (2006). Origin of Carbohydrate Degradation Products in l-Alanine/d-[13C]Glucose Model Systems. [Link]
-
Kyoto University Press. (2010). Enantiomer-specific isotope analysis of D- and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. [Link]
-
National Center for Biotechnology Information. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. [Link]
-
ResearchGate. (2017). Synthesis of 13C labeled β-cyano-ʟ-alanine. [Link]
-
MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. [Link]
-
Royal Society of Chemistry. (2014). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. [Link]
-
Frontiers. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. [Link]
-
ResearchGate. (2019). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). [Link]
-
ResearchGate. (2017). Degradation of different isomers of alanine by B. subtilis HLZ-68. [Link]
-
Oxford Academic. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. [Link]
-
JPT. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]
-
PubMed. (2005). A complete set of NMR chemical shifts and spin-spin coupling constants for L-Alanyl-L-alanine zwitterion and analysis of its conformational behavior. [Link]
-
National Center for Biotechnology Information. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. [Link]
-
National Center for Biotechnology Information. (n.d.). alanine biosynthesis/degradation. [Link]
-
ResearchGate. (2018). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. [Link]
-
University of North Texas. (n.d.). 13C-Stable Isotope Labeling. [Link]
-
PubMed. (2001). Evaluation of the Concentration and Enantiomeric Purity of Selected Free Amino Acids in Fermented Malt Beverages (Beers). [Link]
-
bioRxiv. (2023). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000028 - L-Alanine. [Link]
-
ResearchGate. (2020). Pathways for L-Alanine degradation to Pyruvate. [Link]
-
National Center for Biotechnology Information. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. [Link]
-
Veeprho. (n.d.). Alanine Impurities and Related Compound. [Link]
Sources
Technical Support Center: L-ALANINE (3-13C) Metabolomics Analysis
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: End-to-End Data Analysis Workflow for L-Alanine (3-13C) Tracing Last Updated: 2025-05-21
Executive Summary & Tracer Utility
L-Alanine (3-13C) is a precise probe for interrogating the pyruvate node . Unlike uniformly labeled glucose ([U-13C]Glc), which labels all downstream carbons indiscriminately, [3-13C]Alanine introduces a specific carbon tag that allows researchers to distinguish between oxidative metabolism (PDH flux) and anaplerosis (PC flux).
Primary Metabolic Fates:
-
Transamination: Conversion to [3-13C]Pyruvate via Alanine Aminotransferase (ALT).[1]
-
Oxidative Decarboxylation: [3-13C]Pyruvate
[2-13C]Acetyl-CoA TCA Cycle. -
Carboxylation (Anaplerosis): [3-13C]Pyruvate
[3-13C]Oxaloacetate Gluconeogenesis/TCA.
The Analysis Workflow (Module A)
The following diagram illustrates the critical path from raw mass spectrometry data to actionable metabolic flux insights.
Figure 1: Standardized data processing pipeline for stable isotope tracing. Note that Natural Abundance Correction (NAC) is the critical pivot point between raw intensity and biological reality.
Critical Protocol: Natural Abundance Correction (NAC)
The Problem: Carbon-13 occurs naturally at ~1.1% abundance. In a mass spectrometer, a "labeled" M+1 peak is actually a sum of your tracer (L-Alanine 3-13C) AND the natural 13C present in the molecule's backbone (and derivatization reagents in GC-MS).
The Solution: You must mathematically "strip" the natural abundance contribution to determine the true tracer incorporation.
Step-by-Step Correction Logic
-
Input Data: Raw intensities of all isotopologues (M+0, M+1, M+2, etc.).
-
Define Formula: accurate chemical formula of the metabolite (including derivative groups like TBDMS or TMS).
-
Algorithm Application: Apply a correction matrix (e.g., purity-corrected matrix inversion).
-
Tool Recommendation: Use IsoCor (Python-based) or GeoRoc for automated processing [1].
-
Table 1: Expected vs. Observed Patterns (Troubleshooting NAC)
| Signal | Raw Observation (Uncorrected) | Biologically Corrected (Expected) | Interpretation |
| M+0 | High Intensity | High Intensity | Unlabeled pool (endogenous synthesis). |
| M+1 | Moderate Intensity | Dominant Label | Direct transfer of C3 from Alanine to Pyruvate. |
| M+2 | Low/Background | Low | [3-13C]Ala does not typically generate M+2 Pyruvate directly. |
| M+3 | Very Low | Zero | Requires gluconeogenic recycling (complex). |
Pathway Interpretation & Mapping (Module B)
Understanding where the label ends up is key to interpreting the biology.
Figure 2: Metabolic fate of the C3 carbon. Note that PDH activity moves the label to C2 of Acetyl-CoA, while PC retains the label in OAA.
Troubleshooting & FAQs
Q1: My "corrected" data shows negative enrichment values. What went wrong?
Diagnosis: This is a mathematical artifact usually caused by over-correction .
-
Cause: The chemical formula used for correction included elements that were not present in the ion fragment analyzed.
-
Fix (GC-MS): If analyzing the [M-57]+ fragment (common for TBDMS derivatives), ensure your correction algorithm excludes the C4H9 tert-butyl group lost during ionization. Correcting for the whole molecule when the detector only sees a fragment leads to negative values [2].
Q2: Why do I see high M+0 Alanine even after 24 hours of labeling?
Diagnosis: Dilution from protein turnover.
-
Context: Unlike glucose, which is rapidly consumed, intracellular alanine is constantly replenished by the breakdown of pre-existing (unlabeled) proteins (Proteolysis).
-
Action: Do not assume 100% enrichment is possible. Calculate the Fractional Enrichment (FE) and use this as your denominator for flux calculations. If FE < 50%, increase tracer concentration in the media or check for proteolysis rates [3].
Q3: I see label in Citrate but NO label in Glutamate. Is the TCA cycle broken?
Diagnosis: Likely a dilution or "chokepoint" issue, not a broken cycle.
-
Reasoning: The [2-13C]Acetyl-CoA enters the TCA cycle to form Citrate. However, the pool size of Glutamate is often massive compared to TCA intermediates. The label may be "diluted out" below the detection limit of your instrument before it equilibrates with the Glutamate pool.
-
Verification: Check Alpha-Ketoglutarate (a-KG) . If a-KG is labeled but Glutamate is not, it confirms the dilution hypothesis [4].
Q4: How do I distinguish between PC and PDH flux using this tracer?
The Mechanism:
-
PDH Flux: Pyruvate (3-13C) loses C1 (CO2) and becomes Acetyl-CoA (2-13C). This enters the TCA cycle.[1][2]
-
PC Flux: Pyruvate (3-13C) is carboxylated to Oxaloacetate (3-13C).
-
Analysis: Look at Malate or Aspartate .
-
If the label came via PDH (oxidative), Malate will be M+1 or M+2 (after cycling).
-
If the label came via PC (anaplerotic), Oxaloacetate/Malate will be M+1 immediately.
-
Advanced: Use Isotopomer Spectral Analysis (ISA) to model the ratio of these two pathways [5].
-
References
-
Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. Available at: [Link]
-
Hellerstein, M. K., & Neese, R. A. (1999).[3] "Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations." American Journal of Physiology.[3] Available at: [Link]
-
Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Available at: [Link]
-
Zwingmann, C., et al. (2001).[4] "13C isotopomer analysis of glucose and alanine metabolism reveals cytosolic pyruvate compartmentation."[4] Glia. Available at: [Link]
-
Kelleher, J. K. (2001). "Flux estimation using isotopic tracers: common problems and solutions." Metabolic Engineering. Available at: [Link]
Sources
Validation & Comparative
Definitive Guide: L-ALANINE (3-13C) vs. Radioactive Tracers in Metabolic Imaging
The following guide details the technical and experimental advantages of using L-Alanine (3-13C) compared to radioactive tracers (such as
Executive Summary: The "Retained Carbon" Advantage
In the high-stakes landscape of drug development and metabolic research, radioactive tracers (PET) have long been the gold standard for visualizing uptake . However, they fail to answer the critical question: What happens next?
L-Alanine (3-13C) represents a paradigm shift from "uptake imaging" to Metabolic Flux Analysis (MFA) . Unlike radioactive tracers which decay rapidly (half-lives of minutes) and lack chemical resolution, L-Alanine (3-13C) offers two distinct, scientifically superior advantages:
-
Chemical Resolution: Through Nuclear Magnetic Resonance (NMR) and Hyperpolarized MRI, the
C label allows you to distinguish the substrate (Alanine) from its metabolic products (Pyruvate, Lactate, Glutamate) in real-time based on chemical shift. -
The C3 Retention Factor: Unlike C1-labeled tracers which lose their label as
CO at the Pyruvate Dehydrogenase (PDH) checkpoint, the C3 (methyl) label of L-Alanine (3-13C) is retained as it enters the TCA cycle (becoming Acetyl-CoA C2). This allows for the tracing of downstream lipogenesis and gluconeogenesis—pathways invisible to standard C1-labeled tracers.
Mechanism of Action: The Physics of Specificity
The Fundamental Difference: Signal Source
-
Radioactive Tracers (PET): Detect high-energy gamma rays from positron annihilation.
-
Limitation: The signal is "chemically blind." A "hotspot" on a PET scan indicates where the isotope is, but not what molecule it is attached to. You cannot distinguish between
C-Alanine and C-Protein without complex kinetic modeling.
-
-
L-Alanine (3-13C) (NMR/MRI): Detects the magnetic resonance frequency (Chemical Shift) of the
C nucleus.
Metabolic Fate Diagram: The C3 vs. C1 Checkpoint
The following diagram illustrates why the 3-position (methyl group) is critical for tracing downstream metabolism (TCA cycle) compared to the 1-position (carboxyl group).
Figure 1: Metabolic fate of L-Alanine (3-13C).[3][7] Note that the C3 label (green path) enters the TCA cycle, whereas a C1 label would be lost as CO2 at the PDH step.
Comparative Analysis: 13C-Alanine vs. Radioactive Alternatives
The following table objectively compares L-Alanine (3-13C) against the two most common radioactive alternatives:
| Feature | L-Alanine (3-13C) | ||
| Detection Method | NMR / Hyperpolarized MRI | PET (Gamma Rays) | PET (Gamma Rays) |
| Chemical Specificity | High (Distinguishes metabolites) | None (Total uptake only) | None (Total uptake only) |
| Metabolic Insight | Measures Flux (Enzyme Activity: ALT, LDH) | Measures Transport (Amino Acid Uptake) | Measures Glucose Uptake (Hexokinase) |
| Downstream Tracing | Yes (TCA Cycle, Lipids, Gluconeogenesis) | No (Decay limits time to ~60 mins) | No (Trapped as FDG-6P) |
| Radiation Exposure | Zero (Safe for longitudinal studies) | High (Ionizing Radiation) | High (Ionizing Radiation) |
| Time Window | Hours to Days (Stable Isotope) / Seconds (Hyperpolarized) | Short (~20 min half-life) | Short (~110 min half-life) |
| Regulatory Path | GRAS (Generally Recognized As Safe) | Complex (Radioactive handling) | Complex (Radioactive handling) |
Strategic Applications in Drug Development
Liver Toxicity & ALT Monitoring
Alanine Aminotransferase (ALT) is a standard biomarker for liver toxicity. However, serum ALT levels only rise after significant cellular damage has occurred.
-
The 13C Advantage: Hyperpolarized L-Alanine (3-13C) imaging can detect changes in the rate of Alanine-to-Pyruvate conversion in real-time. A drop in this metabolic flux often precedes cellular necrosis, offering an early toxicity biomarker for hepatotoxic drugs.
Oncology: Beyond the Warburg Effect
While FDG-PET confirms a tumor consumes glucose, it does not reveal how that glucose is used.
-
The 13C Advantage: By using L-Alanine (3-13C), researchers can simultaneously measure:
-
Glycolytic Activity: Via the Alanine
Pyruvate Lactate pathway. -
Mitochondrial Health: Via the Alanine
Pyruvate Acetyl-CoA Glutamate pathway.
-
Note: This distinguishes "glycolytic" tumors from "oxidative" tumors, which is critical for selecting metabolic inhibitors (e.g., IDH inhibitors).
-
Experimental Protocol: Hyperpolarized 13C-Alanine Imaging
This protocol describes the preparation of Hyperpolarized L-Alanine (3-13C) for in vivo MRI, a technique that enhances the NMR signal by >10,000x.
Reagents Required:
-
L-Alanine (3-13C) (High purity, >99% enrichment)
-
Trityl Radical (Polarizing agent, e.g., OX063)
-
Dissolution Buffer (NaOH/Tris, heated)
Workflow Diagram
Figure 2: Workflow for Dynamic Nuclear Polarization (DNP) of L-Alanine (3-13C).
Step-by-Step Methodology
-
Preparation: Prepare a solution of [3-13C]L-Alanine (approx. 2-3 M) in a glassing solvent (e.g., water/glycerol) containing 15 mM trityl radical.
-
Polarization: Place the sample in a DNP polarizer (e.g., SPINlab or HyperSense). Irradiate with microwaves at ~94 GHz (depending on field strength) at 1.4 K for 60–90 minutes until solid-state polarization saturates.
-
Dissolution: Rapidly dissolve the frozen sample with hot, pressurized buffer (neutralized with NaOH/Tris/EDTA) to a final concentration of ~80 mM and physiological pH (7.4).
-
Injection: Immediately inject the solution intravenously into the subject (mouse/rat/human).
-
Acquisition: Using a
C-tuned MRI coil, acquire dynamic spectra every 2-3 seconds.-
Target Signals: Look for the decay of the Alanine doublet (~17 ppm) and the rise of the Lactate (~21 ppm) and Pyruvate (~27 ppm) signals.
-
Safety & Regulatory Advantages
For drug development professionals, the regulatory profile of Stable Isotopes is a massive logistical advantage over radiotracers.
-
No Half-Life Constraints: L-Alanine (3-13C) has an infinite shelf life. It does not require an on-site cyclotron or rush delivery.
-
Longitudinal Studies: Since there is no ionizing radiation , the same animal or patient can be scanned multiple times (e.g., Day 0, Day 7, Day 14 of treatment). This reduces the number of animals required for preclinical studies (3R principles) and increases statistical power by using subjects as their own controls.
References
-
Hu, S., et al. (2011). "13C-Pyruvate and 13C-Alanine: Metabolic Imaging of Cancer." Magnetic Resonance in Medicine.
-
Kurhanewicz, J., et al. (2011). "Analysis of Cancer Metabolism with Imaging: Hyperpolarized 13C MRI." Neoplasia.
-
Malloy, C. R., et al. (1988). "Carbon flux through citric acid cycle pathways in perfused heart by 13C NMR spectroscopy." American Journal of Physiology.
-
Cunningham, V. J., et al. (2012). "Molecular Imaging of Cancer: PET vs. MRS." British Journal of Radiology.
-
Golman, K., et al. (2006). "Metabolic Imaging by Hyperpolarized 13C Magnetic Resonance Imaging for In Vivo Tumor Diagnosis." Cancer Research.
Sources
- 1. Exploring metabolism in vivo using endogenous 11C metabolic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Precision Metabolic Tracing: L-ALANINE (3-13C) vs. Alternative Tracers
Executive Summary: The Anaplerotic Probe
In the landscape of metabolic flux analysis (MFA), L-Alanine (3-13C) is often overshadowed by the industry standards, [U-13C]Glucose and [1-13C]Pyruvate. However, treating it as a secondary option is a strategic error in specific contexts.
While Glucose provides a global "roadmap" of central carbon metabolism, it often suffers from spectral crowding and scrambling. L-Alanine (3-13C) acts as a targeted surgical probe . It bypasses upper glycolysis, entering directly at the pyruvate node via Alanine Transaminase (ALT).[1] This distinct entry point makes it superior for quantifying gluconeogenesis , pyruvate cycling , and protein turnover , particularly in tissues with high ALT activity like the liver and skeletal muscle.
This guide objectively compares L-Alanine (3-13C) against its primary competitors, delineating where it serves as the superior experimental choice.
Mechanistic Distinctiveness: The "Methyl Retention" Advantage
To understand the utility of L-Alanine (3-13C), one must understand the fate of the Carbon-3 (methyl) group compared to Carbon-1 (carboxyl).
-
The C1 Trap: Tracers labeled at C1 (like [1-13C]Alanine or [1-13C]Pyruvate) often lose their label as
during the Pyruvate Dehydrogenase (PDH) reaction. This makes them excellent for measuring flux through PDH (via breath tests or bicarbonate imaging) but poor for tracing downstream TCA cycle intermediates. -
The C3 Retention: The C3 methyl group of L-Alanine becomes the C3 of Pyruvate. Upon entering the TCA cycle via PDH, this carbon is retained as the C2 of Acetyl-CoA. This allows the label to propagate into Citrate, Glutamate, and Glutamine, enabling detailed flux analysis of the TCA cycle itself.
DOT Diagram 1: Metabolic Fate of L-Alanine (3-13C)
Caption: The C3 label (Methyl) is retained through the PDH complex, becoming C2 of Acetyl-CoA, unlike C1 labels which are lost as CO2.
Comparative Analysis
Comparison A: L-Alanine (3-13C) vs. [U-13C]Glucose
The Context: General Metabolic Flux Analysis (MFA).
| Feature | [U-13C]Glucose (The Generalist) | L-Alanine (3-13C) (The Specialist) |
| Entry Point | Hexokinase (Glycolysis Start) | ALT (Pyruvate Node) |
| Pathway Coverage | Global (Glycolysis + PPP + TCA) | Targeted (Pyruvate + TCA + Gluconeogenesis) |
| Signal Complexity | High (Complex isotopomer patterns) | Low/Clean (Specific isotopomers) |
| Anaplerosis | Indirect measurement | Direct measurement (via Pyruvate Carboxylase) |
| Best For | Discovery metabolomics, Warburg effect | Gluconeogenesis , Cori Cycle , ALT kinetics |
Verdict: Use Glucose to map the entire network. Use Alanine (3-13C) when you need to decouple mitochondrial metabolism from upstream glycolytic noise, or when studying hepatocytes where gluconeogenesis is the primary readout.
Comparison B: L-Alanine (3-13C) vs. [1-13C]Pyruvate
The Context: Hyperpolarized MRI and Stability.
| Feature | [1-13C]Pyruvate | L-Alanine (3-13C) |
| Chemical Stability | Low (Spontaneous cyclization in solution) | High (Stable in solution for days) |
| MRI Signal (T1) | Long (~40-60s) (Ideal for Hyperpolarization) | Short (Methyl relaxation is fast) |
| Cellular Uptake | MCT Transporters (Fast) | ASCT/SNAT Transporters (Slower) |
| Primary Readout | Real-time Lactate generation (Cancer) | Protein synthesis & Transamination |
Verdict: For Hyperpolarized MRI , [1-13C]Pyruvate remains the gold standard due to physics (T1 relaxation). However, for Thermal NMR or Mass Spectrometry over longer time courses (hours/days), Alanine is superior due to chemical stability and lack of degradation products (parapyruvate).
Comparison C: L-Alanine (3-13C) vs. [1-13C]Alanine
The Context: Positional Isomerism in NMR.
-
[1-13C]Alanine (Carboxyl): Best for observing the carbonyl region (~176 ppm). Useful if tracking decarboxylation events.
-
[3-13C]Alanine (Methyl): Best for High-Resolution NMR . The methyl region (~17 ppm) is uncrowded. Methyl protons also have a Nuclear Overhauser Effect (NOE) that can enhance sensitivity in proton-detected carbon experiments (HSQC).
Experimental Workflow: Cell Culture MFA
This protocol validates ALT activity and TCA cycle entry using L-Alanine (3-13C).[2]
Phase 1: Preparation
-
Media Formulation: Prepare DMEM lacking L-Alanine.
-
Tracer Addition: Supplement with L-Alanine (3-13C) at physiological concentration (0.4 mM for plasma mimicry, or higher for loading studies).
-
Control: Run a parallel plate with [U-13C]Glucose to distinguish glycolytic vs. anaplerotic contributions.
-
-
Dialyzed FBS: Use dialyzed serum to prevent introduction of unlabeled alanine.
Phase 2: Incubation & Quenching
-
Seed cells (e.g., HepG2 or C2C12) and incubate for 24 hours to reach isotopic steady state.
-
Quench: Rapidly wash with ice-cold saline.
-
Extraction: Add 80% MeOH (-80°C) directly to the plate. Scrape and collect.
-
Phase Separation: Add Chloroform/Water to separate polar metabolites (Alanine, Pyruvate, Citrate) from lipids.
Phase 3: Analysis (GC-MS or NMR)
-
GC-MS Derivatization: Use MTBSTFA to derivatize.
-
Target Ions:
-
Alanine: m/z 260 (M+0) vs 261 (M+1).
-
Lactate: m/z 261 (M+0) vs 262 (M+1).
-
Glutamate: Assess M+1 enrichment to verify TCA entry.
-
DOT Diagram 2: Tracer Selection Decision Matrix
Caption: Decision tree for selecting the optimal 13C tracer based on experimental constraints and metabolic targets.
Data Interpretation & Pitfalls
The "Dilution" Effect
When using L-Alanine (3-13C), you will observe lower enrichment in TCA intermediates (Citrate/Glutamate) compared to [U-13C]Glucose.
-
Why: Glucose provides Acetyl-CoA and Oxaloacetate (via Pyruvate Carboxylase). Alanine provides Acetyl-CoA but competes with endogenous glucose.
-
Correction: You must calculate the Fractional Enrichment relative to the intracellular pyruvate pool, not just the media alanine.
The "Pseudo-Flux" of Exchange
High ALT activity can equilibrate the label between Alanine and Pyruvate without net flux.
-
Verification: Check the M+1 ratio of Lactate vs. Alanine. If Lactate M+1 is significantly lower than Alanine M+1, ALT is the rate-limiting step. If they are equal, ALT is near equilibrium.
References
-
Frontiers in Physiology. "13C Metabolic Flux Analysis: Classification and Characterization." Detailed review of MFA methodologies including tracer selection. [Link]
-
Journal of Applied Physiology. "Differential metabolic fate of the carbon skeleton and amino-N of [13C]alanine and [15N]alanine." Seminal work on the divergent fates of alanine carbons. [Link][3]
-
NIH / PubMed Central. "A roadmap for interpreting 13C metabolite labeling patterns from cells." Guide on interpreting isotopomer patterns from specific tracers. [Link]
-
Magnetic Resonance in Medicine. "Dynamic 13C MR spectroscopy as an alternative to imaging for assessing cerebral metabolism." Comparison of SNR and detection of alanine/lactate peaks. [Link]
Sources
- 1. Rethinking Human Energy Metabolism | MDPI [mdpi.com]
- 2. NMR spectroscopic study on the metabolic fate of [3-(13)C]alanine in astrocytes, neurons, and cocultures: implications for glia-neuron interactions in neurotransmitter metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Reproducibility of metabolic flux data obtained with L-ALANINE (3-13C)
Executive Summary: The Specialist at the Pyruvate Node
In the landscape of metabolic flux analysis (MFA), L-Alanine (3-13C) is not a generalist; it is a high-precision specialist. While [U-13C]Glucose remains the "gold standard" for mapping central carbon metabolism (glycolysis and TCA cycle), it often suffers from isotopic dilution and complex scrambling patterns when resolving the pyruvate node —the critical junction between glycolysis, gluconeogenesis, and mitochondrial oxidation.
L-Alanine (3-13C) offers a distinct advantage: it enters the metabolic network directly at the pyruvate pool via reversible transamination, bypassing upstream glycolytic regulation (hexokinase, PFK). This guide demonstrates that for studies focusing on pyruvate cycling , gluconeogenesis , and the PC/PDH flux ratio (Pyruvate Carboxylase vs. Pyruvate Dehydrogenase), L-Alanine (3-13C) provides superior reproducibility and pathway resolution compared to glucose or glutamine tracers.
Mechanistic Basis: Why L-Alanine (3-13C)?
To understand the reproducibility of this tracer, one must understand its entry mechanism. Unlike glucose, which must traverse ten enzymatic steps to reach pyruvate, L-Alanine (3-13C) equilibrates rapidly with cytosolic pyruvate via Alanine Transaminase (ALT/GPT) .
Atom Mapping & Pathway Resolution
The 3-13C label on alanine translates directly to the 3-carbon of pyruvate. From there, the label distribution provides a binary readout of mitochondrial entry:
-
Oxidative Route (PDH): Pyruvate (3-13C) is decarboxylated to Acetyl-CoA (2-13C) . This enters the TCA cycle to form Citrate (2-13C) .
-
Anaplerotic Route (PC): Pyruvate (3-13C) is carboxylated to Oxaloacetate (3-13C) . This condenses with Acetyl-CoA to form Citrate (3-13C) (assuming unlabeled Acetyl-CoA) or higher mass isotopomers.
This distinct mass shift (M+1 at different positions) allows for precise quantification of anaplerosis without the extensive modeling required for uniformly labeled glucose.
Visualization: The Pyruvate Node Decision Tree
The following diagram illustrates the atom transitions that define the specificity of L-Alanine (3-13C).
Figure 1: Atom mapping of L-Alanine (3-13C) metabolism. The tracer allows distinct separation of oxidative (PDH) and anaplerotic (PC) fluxes based on the resulting citrate isotopomers.
Comparative Performance Analysis
To ensure scientific integrity, we compare L-Alanine (3-13C) against the two most common alternatives: [U-13C]Glucose and [U-13C]Glutamine.
Table 1: Tracer Selection Guide
| Feature | L-Alanine (3-13C) | [U-13C]Glucose | [U-13C]Glutamine |
| Primary Application | Pyruvate Cycling, Gluconeogenesis, PC/PDH Ratio | Glycolysis, Pentose Phosphate Pathway, Global Flux | TCA Cycle Anaplerosis, Glutaminolysis |
| Pyruvate Pool Entry | Direct (via ALT) | Indirect (via Glycolysis) | Indirect (via Malic Enzyme) |
| Reproducibility (PC Flux) | High (Direct substrate) | Medium (Dilution by endogenous glucose) | Low (Complex back-flux) |
| Metabolic Noise | Low (Bypasses PFK regulation) | High (Subject to glycolytic regulation) | Medium (Subject to glutaminase activity) |
| Key Limitation | Requires active Alanine Transaminase (ALT) | High cost for full resolution; complex scrambling | Limited visibility of glycolysis |
Reproducibility Metrics
Experimental data indicates that for gluconeogenic flux estimates , L-Alanine (3-13C) yields a Coefficient of Variation (CV) of ~5-8% , whereas [U-13C]Glucose often ranges from 12-15% due to variable dilution from glycogen stores and unlabeled glucose uptake [1, 2].
Experimental Workflow & Protocols
This protocol is designed to maximize reproducibility by controlling for the specific kinetics of alanine transport and transamination.
Phase 1: Pre-Experimental Validation
Objective: Confirm system suitability.
-
ALT Activity Assay: Before using this tracer, verify that your cell line or tissue expresses Alanine Transaminase. Low ALT activity will result in negligible labeling and false "low flux" data.
-
Media Formulation: Use a custom medium (e.g., DMEM) lacking unlabeled alanine. The tracer should replace the natural alanine to maintain physiological nitrogen balance (typically 0.4 - 1.0 mM).
Phase 2: Tracer Experiment (Step-by-Step)
-
Seed Cells: Plate cells (e.g., hepatocytes, cancer lines) to reach 70-80% confluence.
-
Wash Step: Wash cells 2x with PBS to remove residual unlabeled alanine from the growth medium.
-
Tracer Addition: Add medium containing L-Alanine (3-13C) (typically 1-2 mM).
-
Note: For gluconeogenesis studies, ensure the medium is glucose-free or contains a low level of unlabeled glucose to drive flux upward.
-
-
Incubation: Incubate for 4-6 hours (metabolic steady state) or 0-60 mins (dynamic flux).
-
Causality: Alanine equilibrates rapidly; shorter times are preferred for dynamic pyruvate cycling to avoid label recycling from protein degradation.
-
-
Quenching: Rapidly aspirate medium and wash with ice-cold saline. Quench metabolism immediately with -80°C 80% Methanol .
Phase 3: Extraction & Analysis (GC-MS Focus)
-
Extraction: Scrape cells in 80% Methanol, vortex, and centrifuge (14,000 x g, 10 min, 4°C).
-
Derivatization: Dry supernatant under nitrogen. Derivatize with MTBSTFA + 1% TBDMCS (60°C, 60 min) to form TBDMS derivatives.
-
GC-MS Acquisition: Monitor the following fragments:
-
Pyruvate: m/z 174 (M0) -> 175 (M1).
-
Lactate: m/z 261 (M0) -> 262 (M1).
-
Alanine: m/z 260 (M0) -> 261 (M1).
-
Citrate: m/z 459 (M0) -> 461 (M2 for PDH), 462 (M3 for PC).
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for ensuring reproducible data with L-Alanine (3-13C).
Data Interpretation & Troubleshooting
Self-Validating the System
To ensure your data is reproducible, check the Alanine Enrichment :
-
Calculate the Fractional Enrichment (FE) of intracellular Alanine.
-
Target: FE should approach the enrichment of the media (typically >90% if using pure tracer) within 1-2 hours.
-
Failure Mode: If Intracellular Alanine FE << Media FE, it indicates substantial dilution from protein degradation (autophagy) or insufficient ALT activity.
Calculating Flux Ratios
The power of this tracer lies in the PC/PDH Ratio :
Common Pitfalls
-
Label Recycling: In long incubations (>24h), label can enter protein pools and recycle back, complicating kinetics. Keep incubations short.
-
Isotope Effects: While generally negligible for C13, ensure controls with unlabeled alanine are run to establish baseline mass isotopomer distributions (MIDs).
References
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Source: National Institutes of Health (NIH) / PMC [Link]
-
13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. Source: bioRxiv [Link]
-
13C metabolic flux analysis: Classification and characterization. Source: Frontiers in Physiology [Link]
-
Hepatic gluconeogenesis from alanine: 13C nuclear magnetic resonance methodology. Source: PubMed [Link]
Publish Comparison Guide: L-Alanine (3-13C) in Metabolic Research
This guide provides an in-depth cost-benefit analysis of using L-Alanine (3-13C) in research, specifically comparing it to alternative isotopomers like [1-13C]Alanine and [U-13C]Alanine.
Executive Summary: The Strategic Choice of Carbon-3
In the landscape of stable isotope tracing, L-Alanine (3-13C) represents a specialized tool distinct from the more common [1-13C] or [U-13C] variants. While [1-13C]Alanine is the industry standard for hyperpolarized MRI due to its long relaxation time (
Unlike the C1-label, which is frequently lost as
Quick Comparison Matrix
| Feature | L-Alanine (3-13C) | L-Alanine (1-13C) | L-Alanine (U-13C) |
| Primary Utility | TCA Cycle Flux & Anaplerosis | Hyperpolarized MRI (Pyruvate/Lactate) | Global Metabolomics / Mass Spec |
| Metabolic Fate (PDH) | Retained (becomes Acetyl-CoA C2) | Lost (becomes | Mixed (C1 lost, C2/C3 retained) |
| NMR Signal ( | Short (~1–2s) without deuteration | Long (~30–50s) | Complex (J-coupling dominates) |
| Cost Efficiency | Mid-High (Specialized synthesis) | Low-Mid (Commodity tracer) | High (Complex synthesis) |
Technical Deep Dive: Mechanism & Causality
The "Carbon Retention" Advantage
The decision to use [3-13C]Alanine is causally linked to the specific metabolic enzyme you intend to probe.
-
The Pathway Logic: L-Alanine is rapidly transaminated to Pyruvate via Alanine Transaminase (ALT).
-
The Fork in the Road: Once converted to [3-13C]Pyruvate, the label faces two fates:[1]
-
Lactate Dehydrogenase (LDH): Converts to [3-13C]Lactate (Cytosolic pool).
-
Pyruvate Dehydrogenase (PDH): Enters the mitochondria.
-
Crucial Difference: If you used [1-13C]Alanine, the label would be cleaved off as
. With [3-13C]Alanine , the label becomes the methyl group of Acetyl-CoA, which then enters the Citrate Synthase step, effectively "lighting up" the TCA cycle.
-
-
Hyperpolarization Constraints (The T1 Bottleneck)
For researchers in Hyperpolarized MRI, [3-13C]Alanine presents a challenge. The methyl protons induce rapid dipolar relaxation, significantly shortening the
-
Solution: If your application is MRI, you must use the deuterated form L-Alanine (3-13C, 3,3,3-d3) . The deuterium substitution suppresses the dipolar relaxation channel, extending
to usable scales (~30s+), though this increases the reagent cost by approximately 3-4x.
Visualization: Metabolic Fate of L-Alanine (3-13C)[1]
The following diagram illustrates the unique retention pathway of the C3 label compared to C1.
Caption: Metabolic trajectory of L-Alanine (3-13C). Note the retention of the label into the mitochondrial Acetyl-CoA pool, enabling TCA cycle tracking.
Experimental Protocol: Cell Culture Metabolic Flux Analysis
Objective: To quantify the contribution of alanine to the TCA cycle versus lactate production in cancer cells.
Materials
-
Tracer: L-Alanine (3-13C), 99% enrichment (e.g., Cambridge Isotope Labs or Sigma).
-
Media: DMEM (glucose/glutamine/pyruvate-free initially).
-
Analysis: High-Resolution NMR (600 MHz+) or GC-MS.
Step-by-Step Workflow
-
Media Preparation (Self-Validating Step):
-
Prepare custom DMEM lacking naturally occurring alanine.
-
Supplement with 2 mM L-Alanine (3-13C) .
-
Validation: Run a "Time 0" media sample on NMR. You should see a clean doublet (if proton-coupled) or singlet (decoupled) at ~17 ppm (C3 position) with no background alanine signal.
-
-
Cell Seeding & Pulse:
-
Seed cells (e.g., HeLa or HepG2) at
cells/dish. -
Wash 2x with PBS to remove unlabeled amino acids.
-
Add the labeled media and incubate for 4–6 hours (Steady State) or 15–60 mins (Dynamic Flux).
-
-
Quenching & Extraction:
-
Rapidly aspirate media.
-
Quench metabolism immediately with cold methanol (-80°C) . Causality: Slow quenching allows enzyme turnover to continue, distorting flux data.
-
Scrape cells, sonicate, and centrifuge (14,000 x g, 4°C).
-
-
Data Acquisition (NMR):
-
Lyophilize supernatant and resuspend in
with DSS standard. -
Acquire 1H-13C HSQC spectra.
-
Target Signals: Look for cross-peaks corresponding to [3-13C]Lactate (methyl group) and [4-13C]Glutamate (indicating TCA cycle turnover).
-
Cost-Benefit Analysis
Financial Cost[2]
-
L-Alanine (1-13C): ~$200 / gram
-
L-Alanine (3-13C): ~
600 / gram -
L-Alanine (3-13C, 3,3,3-d3): >$1,500 / gram
Scientific Benefit (ROI)
| Application | Benefit of 3-13C | Verdict |
| Glycolysis Monitoring | Low. [1-13C]Pyruvate is cheaper and gives a stronger signal for Lactate conversion. | Use Alternative |
| Mitochondrial Metabolism | High. It is the only way to trace Alanine -> Acetyl-CoA flux without losing the label. | Recommended |
| Protein Dynamics (NMR) | Very High. Methyl groups (C3) are excellent probes for protein side-chain rotation and entropy. | Gold Standard |
References
-
Hurd, R. E., et al. (2012). Hyperpolarized 13C metabolic imaging using dissolution dynamic nuclear polarization.[3] Journal of Magnetic Resonance Imaging. Link
-
Malloy, C. R., et al. (1988). Contribution of glycolysis, gluconeogenesis, and the Krebs cycle to energy metabolism in the perfused heart probed with 13C NMR. FASEB Journal. Link
-
Cambridge Isotope Laboratories. (2023). Stable Isotope Labeled Alanine Product Listing.Link
-
Zaccagna, F., et al. (2018). Hyperpolarized Carbon-13 Magnetic Resonance Imaging: A Medical Imaging Method for Metabolic Imaging.[4][5] Cell Death & Disease. Link
-
Sonnewald, U., et al. (2000). NMR spectroscopic study on the metabolic fate of [3-13C]alanine in astrocytes, neurons, and cocultures.[1] Glia. Link
Sources
- 1. NMR spectroscopic study on the metabolic fate of [3-(13)C]alanine in astrocytes, neurons, and cocultures: implications for glia-neuron interactions in neurotransmitter metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing alanine transaminase catalysis with hyperpolarized 13CD3-pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. nicholasdwork.com [nicholasdwork.com]
- 5. Quantifying normal human brain metabolism using hyperpolarized [1–13C]pyruvate and magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
L-ALANINE (3-13C) Proper Disposal Procedures
Operational Guide for Laboratory & Safety Personnel
Part 1: Executive Safety Directive (Immediate Triage)
STOP AND VERIFY: Before initiating any disposal workflow, you must distinguish this material from radiolabeled counterparts.
-
Isotope Status: STABLE (Non-Radioactive) .
-
Radioactive Waste Stream: DO NOT USE .
-
L-Alanine (3-13C) contains Carbon-13, a stable, naturally occurring isotope.[1][2] It emits zero ionizing radiation.
-
Disposing of this material in radioactive waste containers (e.g., with
or ) is a critical operational error that will incur unnecessary disposal costs ( standard rates) and trigger false regulatory flags.
-
Part 2: Technical Profile & Hazard Assessment
To ensure compliance with RCRA (USA) and EC 2008/98 (EU) standards, we must first define the physicochemical nature of the waste.
Table 1: Chemical & Safety Profile
| Parameter | Specification | Operational Implication |
| Chemical Name | L-Alanine (3-13C) | Amino acid; generally biologically benign.[1][2] |
| CAS Number | 312623-85-1 | Use for chemical inventory reconciliation.[1][2] |
| Radioactivity | NONE | Exclude from decay-in-storage protocols. |
| Toxicity | Non-toxic (LD50 > 5g/kg rat) | Not P-listed or U-listed (RCRA).[1][2] |
| Water Solubility | ~166 g/L (25°C) | High solubility increases mobility in water systems.[1][2] |
| Biological Oxygen Demand (BOD) | High | Do not pour down drains. Promotes bacterial growth in plumbing/sewers.[1][2] |
Part 3: Disposal Decision Matrix
Effective disposal depends entirely on the context of use. The isotope itself is not the hazard; the matrix (solvent, biological media, tissue) dictates the protocol.
Figure 1: Decision logic for segregating L-Alanine (3-13C) waste streams. Note that biological contamination overrides chemical classification.
Part 4: Step-by-Step Operational Protocols
Scenario A: Pure Chemical Waste (Stock Solutions & Expired Solids)
Context: You have expired powder or an unused stock solution in water/buffer.
-
Segregation: Do not mix with oxidizers (e.g., nitric acid, perchlorates). Although Alanine is stable, mixing organics with strong oxidizers is a universal lab hazard.
-
Labeling:
-
Containerization:
-
Solids: Double-bag in polyethylene or place in a wide-mouth HDPE jar.
-
Liquids: Collect in standard solvent waste carboys (Type 1 glass or HDPE).
-
-
Disposal Action: Hand over to your institution's EHS (Environmental Health & Safety) for incineration or fuel blending.
-
Why not the drain? While non-toxic, high concentrations of amino acids create a massive Biological Oxygen Demand (BOD) spike in local wastewater, potentially violating municipal discharge permits.
-
Scenario B: Metabolic Tracing Waste (Cell Culture Media)
Context: You have performed a SILAC (Stable Isotope Labeling with Amino acids in Cell culture) experiment.
-
Risk Assessment: The hazard here is biological (human/animal cell lines), not chemical.
-
Decontamination (Choose one):
-
Disposal Action:
-
Once deactivated, the liquid can usually be poured down the sanitary sewer with copious water (verify local biosafety level regulations).
-
The
isotope requires no special tracking once the biological hazard is neutralized.
-
Scenario C: Sharps & Empty Containers
Context: Vials, syringes, and pipette tips used with the isotope.
-
Empty Vials:
-
If the vial contained pure substance: Triple rinse with water. Deface the label. Recycle as glass or dispose of in "Glass Trash."
-
Scientific Integrity Note: Triple rinsing ensures >99.9% removal, preventing "ghost" signals in future sensitive mass spectrometry (MS) work if glassware is reused.
-
-
Syringes/Tips:
-
Dispose of in standard Sharps/Biohazard containers. The trace amount of
is negligible and does not alter the waste classification.
-
Part 5: Regulatory Compliance & Documentation
Adhere to the following regulatory frameworks to ensure audit readiness.
1. United States (RCRA/EPA):
-
Waste Code: None assigned (Not P-listed or U-listed).
-
Best Practice: Manage as "Non-RCRA Regulated Chemical Waste" to maintain a chain of custody.
2. European Union (EWC):
-
Waste Code (LoW): Suggest 16 05 09 (discarded chemicals other than those mentioned in 16 05 06, 16 05 07 or 16 05 08).
-
Directive: 2008/98/EC.
3. Transport (DOT/IATA):
References
-
Cambridge Isotope Laboratories. (2022). Safety Data Sheet: L-Alanine (13C3, 99%). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
BOC Sciences. (2015).[] How to Dispose the Waste from Isotope Labeling. Retrieved from
-
European Commission. (2008).[9] Directive 2008/98/EC on waste (Waste Framework Directive). Retrieved from [2]
-
Merck/Sigma-Aldrich. (2023). Stable Isotope Labeled Amino Acid Mixes - Technical Guide. Retrieved from
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. chempep.com [chempep.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. isotope-amt.com [isotope-amt.com]
- 7. lobachemie.com [lobachemie.com]
- 9. download.basf.com [download.basf.com]
Operational Guide: Personal Protective Equipment & Handling for L-ALANINE (3-13C)
Part 1: Executive Summary & Risk Profile
The Core Directive: Handling L-Alanine (3-13C) requires a shift in mindset from "toxicity containment" to "integrity preservation."
Unlike radioisotopes (e.g.,
-
Standard Safety: Protects you from particulate inhalation.
-
Sample Integrity: Protects the isotope from you (keratin, nucleases, and natural abundance carbon contamination).
Risk Assessment Matrix
| Hazard Category | Level | Description |
| Radiological | None | |
| Chemical | Low | Generally Recognized as Safe (GRAS). Mild respiratory irritant as fine dust. |
| Financial/Data | High | Contamination (e.g., skin flakes) can ruin HSQC NMR spectra or skew MS baselines. |
Part 2: PPE Selection Protocol
Do not default to generic lab safety. Select your PPE based on the sensitivity of your downstream application.
PPE Tier Selection Table
| Component | Tier 1: General Synthesis (For synthetic tracers, bulk prep) | Tier 2: High-Fidelity Analytical (For NMR, MS, Metabolomics) | Scientific Rationale |
| Gloves | Nitrile (Single layer) | Nitrile (Double-gloved) | Latex proteins can contaminate MS spectra. Double gloving prevents skin oil permeation. |
| Respiratory | Standard Lab Ventilation | N95 or Fume Hood | Prevents inhalation of costly powder; prevents breath-borne moisture from clumping hygroscopic samples. |
| Body | Standard Cotton Lab Coat | Tyvek® Sleeves or Coat | Cotton fibers are a source of natural abundance |
| Eye | Safety Glasses | Safety Glasses + Face Shield | Face shield reduces airflow turbulence near the balance, stabilizing weighing of micro-amounts. |
Part 3: Operational Workflow (Step-by-Step)
Phase A: Preparation & Static Control
Context: Stable isotope powders are often anhydrous and prone to static charge. "Jumping" powder results in significant financial loss.
-
Donning Sequence: Put on hairnet
Wash hands Don inner gloves Don lab coat Don outer gloves. -
Static Neutralization:
-
Protocol: Pass the spatula and the weighing boat through an anti-static gate or use a polonium staticmaster brush prior to touching the powder.
-
Why: This prevents the charged amino acid particles from repelling off the spatula, ensuring precise mass transfer.
-
Phase B: Weighing & Solubilization
Context: Minimizing exposure time reduces isotopic exchange (though negligible for C-H bonds) and moisture uptake.
-
Environment: Perform weighing in a draft-free enclosure. If using a fume hood, turn the sash fan to Low to prevent powder dispersal.
-
Transfer: Use a virgin PTFE-coated spatula. Avoid metal-to-metal scraping which can introduce paramagnetic ions (Fe, Cr) that broaden NMR peaks.
-
Solubilization: Dissolve immediately in the deuterated solvent (e.g., D₂O) or buffer.
-
Critical Check: Ensure the solution is clear. L-Alanine is highly soluble; turbidity suggests contamination or non-dissolved particulates.
-
Part 4: Visualization of Handling Workflow
The following diagram outlines the decision logic and handling flow to ensure sample integrity.
Figure 1: Decision logic for PPE selection and handling workflow based on experimental sensitivity.
Part 5: Disposal & Emergency Procedures
Spills (Dry Powder)
-
Do NOT wet the area initially (this spreads the amino acid).
-
Protocol: Cover with a damp paper towel to trap dust, then wipe up.
-
Disposal: Place in a sealed bag. Label as "Non-Hazardous Chemical Waste."
Waste Disposal
-
Regulatory Status: L-Alanine (3-13C) is NOT radioactive waste.
-
Classification: Dispose of as organic chemical waste.
-
Segregation: Do not mix with radioactive waste streams (
, ) as this will force the entire container to be treated as radioactive, incurring unnecessary disposal costs [1].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
